JN122
Description
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Propriétés
Formule moléculaire |
C33H37Cl2N3O4 |
|---|---|
Poids moléculaire |
610.6 g/mol |
Nom IUPAC |
4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C33H37Cl2N3O4/c1-6-38-27(17-32(2,3)4)33(18-36-25-16-22(35)11-12-23(25)33)28(19-8-7-9-21(34)14-19)29(38)30(39)37-24-13-10-20(31(40)41)15-26(24)42-5/h7-16,27-29,36H,6,17-18H2,1-5H3,(H,37,39)(H,40,41)/t27-,28-,29+,33-/m0/s1 |
Clé InChI |
AJQDQXYTMUFRRF-MKYOLNSUSA-N |
SMILES isomérique |
CCN1[C@H]([C@@]2(CNC3=C2C=CC(=C3)Cl)[C@H]([C@@H]1C(=O)NC4=C(C=C(C=C4)C(=O)O)OC)C5=CC(=CC=C5)Cl)CC(C)(C)C |
SMILES canonique |
CCN1C(C2(CNC3=C2C=CC(=C3)Cl)C(C1C(=O)NC4=C(C=C(C=C4)C(=O)O)OC)C5=CC(=CC=C5)Cl)CC(C)(C)C |
Origine du produit |
United States |
Foundational & Exploratory
What is the mechanism of action of JN122?
An In-depth Technical Guide to the Mechanism of Action of JN122
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, potent, and selective spiroindoline-containing small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] It has demonstrated robust anti-tumor efficacy in preclinical models, particularly in cancers harboring wild-type p53.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and cellular consequences. The information is compiled from peer-reviewed scientific literature to support further research and development of this promising therapeutic agent.
Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction
The primary mechanism of action of this compound is the disruption of the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2][3] In many cancers with wild-type p53, the function of p53 is suppressed by overexpression of MDM2, which targets p53 for proteasomal degradation.[1][2] By binding to MDM2, this compound competitively inhibits the binding of p53, thereby preventing its degradation and leading to the accumulation and activation of p53.[1][2] Activated p53 can then transcriptionally activate its target genes, resulting in various anti-tumor effects.
Signaling Pathway of this compound Action
The signaling cascade initiated by this compound's inhibition of the MDM2-p53 interaction is depicted below.
Caption: Mechanism of action of this compound.
Dual Activity against MDM2 and MDM4
In addition to its potent inhibition of the MDM2-p53 interaction, this compound also exhibits moderate activity against MDM4 (also known as MDMX).[1][2] MDM4 is a homolog of MDM2 that also negatively regulates p53. Furthermore, this compound has been observed to promote the degradation of MDM4, providing an additional mechanism for p53 activation.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Target/Cell Line | Assay Type | Value | Reference |
| MDM2 | Binding Affinity (Ki) | 0.7 nM | |
| MDM4 | Binding Affinity (Ki) | 527 nM | |
| RKO (colorectal carcinoma) | Cell Proliferation (IC50) | 43.2 nM | |
| U2OS (osteosarcoma) | Cell Proliferation (IC50) | 10.8 nM | |
| A549 (lung carcinoma) | Cell Proliferation (IC50) | 2.9 nM | |
| MSTO-211H (mesothelioma) | Cell Proliferation (IC50) | 9.48 nM | |
| HepG2 (hepatocellular carcinoma) | Cell Proliferation (IC50) | 0.32 nM | |
| HEK-293 (normal embryonic kidney) | Cell Proliferation (IC50) | 4.28 µM |
Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Mouse Model
| Dose (oral) | Outcome | Reference |
| 25 mg/kg | Increased median survival | |
| 50 mg/kg | Increased median survival | |
| 100 mg/kg | Increased median survival to 31 days |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the mechanism of action of this compound can be found in the Supporting Information of the primary publication:
-
Cheng, J. et al. Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein–Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy. J. Med. Chem. 2023, 66 (24), 16991–17025. [1]
The Supporting Information provides methodologies for:
-
Antiproliferative assays (CellTiter-Glo)
-
Quantitative PCR (qPCR) analysis of gene expression
-
Flow cytometry for cell cycle analysis
-
Western blotting for protein expression analysis
Illustrative Experimental Workflow: Western Blot Analysis
The following diagram illustrates a typical workflow for assessing the effect of this compound on protein expression levels.
Caption: Western Blot Workflow for this compound.
Cellular Effects of this compound
The activation of p53 by this compound leads to several downstream cellular effects that contribute to its anti-tumor activity.
-
Upregulation of p53 Target Genes: Treatment with this compound leads to a dose-dependent increase in the expression of p53, its downstream target p21, and MDM2 (due to the p53-MDM2 feedback loop). It also upregulates the pro-apoptotic genes PUMA and BAX.
-
Cell Cycle Arrest: this compound induces cell cycle arrest, with an increased proportion of cells in the G2 phase at higher concentrations. This is consistent with the upregulation of the cell cycle inhibitor p21.
-
Induction of Apoptosis: By upregulating pro-apoptotic proteins like PUMA and BAX, this compound promotes programmed cell death in cancer cells.[1][3]
Logical Relationship of this compound's Cellular Effects
The following diagram illustrates the logical progression from target engagement to the ultimate cellular outcomes.
Caption: Cellular effects of this compound.
Conclusion
This compound is a potent MDM2-p53 interaction inhibitor with a well-defined mechanism of action. Its ability to reactivate the p53 tumor suppressor pathway through both MDM2 inhibition and promotion of MDM4 degradation makes it a compelling candidate for the treatment of cancers with wild-type p53. The data presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9522881B2 - Hydroxyindole carboxylic acid based inhibitors for oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - Google Patents [patents.google.com]
JN122: A Technical Guide to a Novel Spiroindoline-Based MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of many human cancers. One of the primary mechanisms of p53 inactivation is through its interaction with the Murine Double Minute 2 (MDM2) oncoprotein, which acts as a negative regulator by targeting p53 for proteasomal degradation. The discovery of small molecules that inhibit the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy for reactivating p53 function in cancer cells with wild-type p53. This technical guide provides an in-depth overview of JN122, a potent and selective spiroindoline-containing inhibitor of the MDM2-p53 interaction. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel, spiroindoline-based small molecule inhibitor designed to block the protein-protein interaction between MDM2 and p53.[1][2] By fitting into the hydrophobic pocket of MDM2 that p53 normally occupies, this compound effectively prevents MDM2 from binding to and ubiquitinating p53. This leads to the stabilization and accumulation of p53, which in turn transcriptionally activates its downstream target genes, resulting in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[1][2]
Mechanism of Action
The core mechanism of this compound revolves around the disruption of the MDM2-p53 autoregulatory feedback loop. In normal cells, p53 levels are kept low by MDM2-mediated ubiquitination and subsequent degradation. In many cancers, MDM2 is overexpressed, leading to excessive p53 degradation and allowing unchecked cell proliferation.
This compound acts by competitively binding to the p53-binding pocket on the MDM2 protein. This steric hindrance prevents the interaction between MDM2 and p53, thereby liberating p53 from its negative regulator. The stabilized p53 can then accumulate in the nucleus and activate the transcription of genes involved in cell cycle control (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to tumor growth inhibition.[1]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Binding Affinity of this compound
| Target | Assay Type | K_i_ (nM) |
| MDM2 | Not Specified | 0.7 |
Data sourced from Cheng, J. et al. J Med Chem 2023.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | p53 Status | Assay | IC_50_ (nM) |
| HCT-116 | Colon Carcinoma | Wild-Type | CCK-8 | 39.6 |
| RKO | Colon Carcinoma | Wild-Type | CCK-8 | 43.2 |
| U2OS | Osteosarcoma | Wild-Type | CellTiter-Glo | 10.8 |
| A549 | Lung Carcinoma | Wild-Type | Not Specified | 2.9 |
| MSTO-211H | Mesothelioma | Wild-Type | Not Specified | 9.48 |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | Not Specified | 0.32 |
| SW480 | Colorectal Adenocarcinoma | Mutant | CCK-8 | 7.1 |
| HEK-293 | Embryonic Kidney | Wild-Type | CCK-8 | 4280 |
Data sourced from MedchemExpress and Cheng, J. et al. J Med Chem 2023.[2]
Table 3: In Vivo Efficacy of this compound in MOLM-13 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Outcome |
| This compound | 25 | Increased median survival |
| This compound | 50 | Increased median survival |
| This compound | 100 | Increased median survival to 31 days |
Data sourced from Cheng, J. et al. J Med Chem 2023.
Experimental Protocols
This section provides detailed methodologies for key experiments typically used to characterize MDM2 inhibitors like this compound.
Fluorescence Polarization (FP) Assay for MDM2/p53 Interaction
This assay is used to determine the binding affinity of an inhibitor to the MDM2 protein.
-
Principle: A fluorescently labeled p53-derived peptide is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling slows down, leading to an increase in fluorescence polarization. An inhibitor that competes with the peptide for MDM2 binding will cause a decrease in polarization.
-
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
This compound or other test compounds
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Protocol:
-
Prepare a solution of MDM2 protein and the fluorescently labeled p53 peptide in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.
-
Serially dilute this compound or other test compounds in the assay buffer.
-
In a 384-well plate, add the MDM2/peptide solution to wells containing the diluted compounds. Include control wells with MDM2/peptide only (maximum polarization) and peptide only (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC_50_ value by fitting the data to a dose-response curve.
-
Cell Viability Assays (CCK-8 and CellTiter-Glo)
These assays are used to assess the anti-proliferative effect of this compound on cancer cell lines.
-
Principle:
-
CCK-8: This colorimetric assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of living cells.
-
CellTiter-Glo: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Materials:
-
Cancer cell lines (e.g., HCT-116, U2OS)
-
Cell culture medium and supplements
-
96-well clear or white-walled plates
-
This compound
-
CCK-8 or CellTiter-Glo reagent
-
Microplate reader (spectrophotometer or luminometer)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include vehicle-treated control wells.
-
For the CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For the CellTiter-Glo assay, add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC_50_ value.
-
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the protein levels of p53 and its downstream targets.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse cells treated with this compound at various concentrations and time points.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells (e.g., MOLM-13, an acute myeloid leukemia cell line) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth and survival.[3]
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MOLM-13 cells
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Inject MOLM-13 cells subcutaneously or intravenously into the mice.
-
Monitor the mice for tumor development.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at different doses according to the study design. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Signaling Pathway
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors targeting the MDM2-p53 interaction. Its potent in vitro and in vivo activity, coupled with a novel spiroindoline scaffold, underscores its potential as a therapeutic candidate for cancers harboring wild-type p53. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic applications of this compound and similar compounds.
References
Spiroindoline-Containing MDM2 Inhibitors: A Technical Guide
The intricate dance between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2 (Murine Double Minute 2, or HDM2 in humans), represents a critical checkpoint in cellular homeostasis. In many cancers where p53 remains non-mutated (wild-type), its tumor-suppressive functions are abrogated by the overexpression of MDM2. This overexpression leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively silencing the "guardian of the genome".[1][2][3] The development of small molecules that disrupt this protein-protein interaction (PPI) is a promising therapeutic strategy to reactivate p53 and restore its ability to induce cell cycle arrest, apoptosis, and DNA repair.[1][4]
Among the most potent and clinically advanced classes of MDM2 inhibitors are those built upon the spiroindoline (also referred to as spirooxindole) scaffold.[5][6] These compounds are structurally designed to mimic the key interactions of the p53 N-terminal α-helix, which docks into a hydrophobic pocket on the MDM2 surface. Specifically, they position functional groups to mimic the crucial p53 residues Phe19, Trp23, and Leu26, thereby competitively inhibiting the binding of p53 to MDM2.[2][7] This guide provides an in-depth overview of the mechanism, key compounds, experimental evaluation, and design principles of spiroindoline-containing MDM2 inhibitors.
Mechanism of Action: Restoring p53 Function
Under normal cellular conditions, MDM2 maintains low levels of p53. It binds to the N-terminal transactivation domain of p53, leading to two primary inhibitory outcomes: it blocks p53's ability to activate transcription, and it tags p53 for degradation by the proteasome.[8][9]
Spiroindoline-based inhibitors function by occupying the same hydrophobic cleft on MDM2 that p53 binds to. The oxindole (B195798) core of these inhibitors typically mimics the Trp23 residue of p53, forming a critical hydrogen bond.[6] Various substituents on the spirocyclic ring and indole (B1671886) core are optimized to occupy the adjacent Phe19 and Leu26 pockets, enhancing binding affinity and potency.[5][8] By successfully competing with p53 for this binding site, the inhibitors prevent MDM2-mediated degradation, leading to the stabilization and accumulation of p53. The reactivated p53 can then translocate to the nucleus, bind to DNA, and induce the transcription of target genes like CDKN1A (p21) and PUMA, ultimately triggering apoptosis or cell cycle arrest in cancer cells.[3][4]
Key Compounds and Quantitative Data
The development of spiroindoline MDM2 inhibitors has led to several highly potent compounds, some of which have advanced into clinical trials. The structure-activity relationship (SAR) has been extensively explored, leading to significant improvements in binding affinity and pharmacokinetic properties.
One of the key advancements in the scaffold design was the shift from the spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one core, which was prone to epimerization, to the more chemically stable spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold.[9][10] This modification resulted in compounds with improved stability and in vivo efficacy.[10]
Table 1: In Vitro Activity of Representative Spiroindoline MDM2 Inhibitors
| Compound | MDM2 Binding (Ki, nM) | Cell Growth Inhibition (IC50, µM) | Cell Line | Citation(s) |
|---|---|---|---|---|
| MI-77301 (SAR405838) | 0.88 | 0.094 | SJSA-1 | [2] |
| MI-888 | 0.44 | 0.057 | LNCaP | [11] |
| RO8994 | Data not specified | Potent inhibition noted | SJSA-1 | [5][12] |
| BI-0252 | Data not specified | In vivo efficacy demonstrated | SJSA-1 | [10] |
| Compound 11b (Dual) | 68% inhibition (enzyme assay) | 16.2 | MCF-7 | [8] |
| Compound 7a (Hybrid) | KD = 2.38 µM | 6.879 | Data not specified | [13] |
| Compound 8m (Hybrid) | Data not specified | 17.7 | A549 |[6] |
Note: Assay conditions and cell lines vary between studies, affecting direct comparability. "Dual" refers to dual HDAC/MDM2 inhibitors. "Hybrid" refers to compounds combining the spirooxindole scaffold with other pharmacophores.
Table 2: Antiproliferative Activity of Selected Spirooxindole-Based Inhibitors
| Compound | A431 (IC50, µM) | MCF-7 (IC50, µM) | HCT116 (IC50, µM) | Citation(s) |
|---|---|---|---|---|
| Compound 7u | 29.5 | 19.3 | 25.4 | [8] |
| Compound 7w | 21.6 | 17.8 | 20.3 | [8] |
| Compound 7x | 24.5 | 18.2 | 22.3 | [8] |
| Compound 11a | 20.3 | 17.1 | 18.2 | [8] |
| Compound 11b | 18.9 | 16.2 | 17.5 | [8] |
| Compound 15a | 22.4 | 18.5 | 20.1 |[8] |
Experimental Protocols
The discovery and characterization of spiroindoline MDM2 inhibitors rely on a suite of biochemical and cell-based assays.
MDM2 Binding Affinity Assay (Microscale Thermophoresis - MST)
Microscale Thermophoresis is a common method used to quantify the binding affinity between a small molecule inhibitor and a target protein.[2][13]
-
Protein Preparation: Recombinant human MDM2 protein is labeled with a fluorescent dye (e.g., NT-647). The concentration of the labeled MDM2 is kept constant.
-
Ligand Titration: The spiroindoline compound is serially diluted to create a range of concentrations.
-
Incubation: A constant concentration of labeled MDM2 is mixed with each dilution of the compound and incubated briefly to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into glass capillaries and placed in an MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled MDM2 along this gradient is measured.
-
Data Analysis: The change in thermophoretic movement upon ligand binding is plotted against the ligand concentration. The resulting binding curve is fitted to a suitable model to determine the dissociation constant (KD).[13]
Cell Viability/Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8][9]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][8]
-
Compound Treatment: The cells are treated with various concentrations of the spiroindoline inhibitor for a specified period (typically 48-72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are normalized to the vehicle control, and the results are plotted against the inhibitor concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated using non-linear regression analysis.[8]
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins (p53, MDM2, p21) following inhibitor treatment, confirming the on-target effect of the compound.[3][8]
-
Cell Lysis: Cancer cells are treated with the spiroindoline inhibitor for a designated time. After treatment, the cells are washed and lysed with a buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-p53, anti-MDM2, or anti-p21). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity corresponds to the protein level.[8]
Design Strategy and SAR
The design of spiroindoline inhibitors is a prime example of structure-based drug design. The core strategy involves creating a rigid scaffold that optimally presents three key hydrophobic groups to mimic the Phe19, Trp23, and Leu26 residues of p53.
-
The Oxindole Core: This planar aromatic system is fundamental for activity, acting as a Trp23 mimetic. Halogen substitutions (e.g., chlorine) on this ring can enhance binding affinity.[5]
-
The Spirocyclic Ring: This non-planar ring, typically a pyrrolidine (B122466), is crucial for establishing the correct three-dimensional orientation of the substituents. The stereochemistry at the spiro center and on the pyrrolidine ring dramatically affects binding affinity, with differences of over 100-fold observed between stereoisomers.[11]
-
Substituents Targeting the Phe19 and Leu26 Pockets: These are typically halogenated phenyl or other aromatic groups. Their composition and position are fine-tuned to maximize hydrophobic interactions within the MDM2 pockets, significantly influencing the inhibitor's potency.[5][8]
Recent strategies have involved creating hybrid molecules that combine the spiroindoline MDM2-inhibiting core with other pharmacophores, such as HDAC inhibitors or Bcl-2 inhibitors, to achieve synergistic anticancer effects or overcome resistance.[8][9]
Conclusion
Spiroindoline-containing compounds represent a mature and highly successful class of MDM2 inhibitors. Through sophisticated structure-based design, researchers have developed molecules with nanomolar potency that can effectively reactivate the p53 pathway in cancer cells. While challenges such as acquired resistance and dose-limiting toxicities (e.g., thrombocytopenia) remain, the clinical progression of several spiroindoline-based agents underscores the viability of this therapeutic approach.[8][14] Ongoing research into dual-target inhibitors and novel delivery strategies continues to expand the potential of this important scaffold in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]
- 3. The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascentagepharma.com [ascentagepharma.com]
- 12. Discovery of potent and selective spiroindolinone MDM2 inhibitor, RO8994, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
JN122: A Technical Guide to p53 Pathway Activation via MDM2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
JN122 is a novel, potent, and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] It belongs to the spiroindoline class of compounds and has demonstrated significant anti-tumor efficacy in preclinical models by reactivating the p53 tumor suppressor pathway.[1][3] The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic signaling.[4][5] Activation of p53 can lead to cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells.[4][6]
In many cancers that retain wild-type p53, its tumor-suppressive functions are abrogated by the overexpression of its primary negative regulator, MDM2.[4][7] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation and also inhibits its transcriptional activity.[4][8] By binding to the p53-binding pocket of MDM2, this compound effectively blocks the MDM2-p53 interaction, leading to the stabilization and activation of p53.[1][2] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data from preclinical studies, experimental methodologies, and a visualization of the signaling pathway it modulates.
Core Mechanism of Action: Disruption of the MDM2-p53 Interaction
The primary mechanism of action of this compound is the competitive inhibition of the MDM2-p53 protein-protein interaction.[1][2] this compound binds to the hydrophobic pocket on MDM2 that is responsible for recognizing and binding to the transactivation domain of p53.[7] This steric hindrance prevents MDM2 from binding to p53, thereby liberating p53 from MDM2-mediated negative regulation.
The consequences of this inhibition are multifaceted:
-
p53 Stabilization: By preventing MDM2-mediated ubiquitination and subsequent proteasomal degradation, this compound leads to the accumulation of p53 protein within the cell.[2][9]
-
p53 Pathway Activation: The stabilized p53 is free to translocate to the nucleus and act as a transcription factor.[6][9] It binds to the promoter regions of its target genes, initiating their transcription.[2][10]
-
Induction of p53 Target Genes: The activation of p53 leads to the upregulation of a suite of genes involved in tumor suppression. Key among these are:
-
Cell Fate Determination: The activation of these downstream effectors ultimately leads to one of two primary outcomes for the cancer cell:
Interestingly, this compound has also been shown to promote the degradation of MDM4 (also known as MDMX), another negative regulator of p53, although its activity against the MDM4/p53 interaction is more moderate compared to its potent inhibition of MDM2.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay/System | Reference |
| MDM2 Binding Affinity (Ki) | 0.7 nM | Biochemical Assay | [2] |
| MDM4 Binding Affinity (Ki) | 527 nM | Biochemical Assay | [2] |
Table 1: Biochemical Activity of this compound
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | Wild-Type | 39.6 | [11] |
| RKO | Colorectal Carcinoma | Wild-Type | 43.2 | [2] |
| U2-OS | Osteosarcoma | Wild-Type | 10.8 | [2] |
| A549 | Lung Carcinoma | Wild-Type | 2.9 | [2] |
| MSTO-211H | Mesothelioma | Wild-Type | 9.48 | [2] |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | 0.32 | [2] |
| HEK-293 | Normal Embryonic Kidney | Wild-Type | 4280 | [2][11] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Model | Treatment | Outcome | Reference |
| MOLM-13 Xenograft (Mouse) | 25, 50, and 100 mg/kg, oral | Increased median survival up to 31 days (at 100 mg/kg) | [2] |
| Minimal weight loss (<10%), indicating good tolerability | [2] |
Table 3: In Vivo Antitumor Efficacy of this compound
Experimental Protocols
The following are generalized protocols for the key experiments cited. For exact replication, consultation of the primary research articles is recommended.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound or control are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, MDM2, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
-
Cell Implantation: A suspension of cancer cells (e.g., MOLM-13) is injected subcutaneously or intravenously into the mice.[12][13][14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.[14]
-
Drug Administration: this compound is administered orally at various doses according to a predetermined schedule (e.g., daily). The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.[14][15]
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Survival is also monitored.
-
Data Analysis: Tumor growth inhibition and changes in survival are calculated and statistically analyzed.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Logical Relationship
Caption: Causal chain of this compound's anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
- 3. Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 8. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. p53 - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 13. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. reactionbiology.com [reactionbiology.com]
Discovery and synthesis of JN122
An in-depth technical guide to the discovery and synthesis of JN122, a novel MDM2 inhibitor for cancer therapy.
Introduction
This compound, also identified as (–)60, is a highly potent, spiroindoline-containing small molecule inhibitor of the MDM2/p53 protein-protein interaction.[1][2][3] By disrupting this interaction, this compound liberates the p53 tumor suppressor from MDM2-mediated degradation, thereby reactivating the p53 signaling pathway.[1][2][3] This leads to the induction of cell cycle arrest, apoptosis, and potent antitumor activity in cancer cells harboring wild-type p53.[1][3] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: Biochemical and Cellular Activity of this compound
| Assay/Cell Line | Parameter | Value | Reference |
| MDM2 Binding Affinity | Kᵢ | 0.7 nM | [4] |
| MDM4 Binding Affinity | Kᵢ | 527 nM | [4] |
| HCT-116 (colorectal carcinoma) | IC₅₀ | 39.6 nM | [5] |
| RKO (colorectal carcinoma) | IC₅₀ | 43.2 nM | [4] |
| U2-OS (osteosarcoma) | IC₅₀ | 10.8 nM | [4] |
| A549 (lung carcinoma) | IC₅₀ | 2.9 nM | [4] |
| MSTO-211H (mesothelioma) | IC₅₀ | 9.48 nM | [4] |
| HepG2 (hepatocellular carcinoma) | IC₅₀ | 0.32 nM | [4] |
| HEK-293 (normal embryonic kidney) | IC₅₀ | 4.28 µM | [4][5] |
Table 2: Microsomal Stability of this compound
| Species | Half-life (t½) in minutes | Reference |
| Human | 341 | [4] |
| Dog | 1150 | [4] |
| Monkey | High Stability | [4] |
| Rat | Low Stability | [4] |
| Mouse | Low Stability | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in the supporting information of the primary publication.[1][2] While the full, step-by-step protocol from the supplementary files is not provided in the search results, the publication outlines a structure-based discovery approach. This typically involves iterative chemical synthesis and biological testing to optimize the compound's structure for high-affinity binding to the MDM2 protein. The core structure is a novel spiro-indoline scaffold.[1]
MDM2/p53 Interaction Assay
The potency of this compound in disrupting the MDM2-p53 interaction was likely determined using a competitive binding assay, such as a Fluorescence Polarization (FP) assay or an AlphaLISA-based assay. These are common methods for studying protein-protein interactions.
General Protocol for a Fluorescence Polarization (FP) Assay:
-
A fluorescently labeled p53-derived peptide probe is incubated with the MDM2 protein.
-
In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.
-
This compound is added in increasing concentrations. By competing with the p53 peptide for binding to MDM2, it displaces the probe.
-
The displaced, smaller fluorescent probe tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
-
The IC₅₀ value is determined by plotting the change in polarization against the concentration of this compound.
Cell Proliferation Assay (e.g., CellTiter-Glo)
-
Cancer cells with wild-type p53 (e.g., HCT-116, RKO, U2-OS) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ values, representing the concentration of this compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[1]
Western Blot Analysis
-
HCT-116 cells are treated with varying concentrations of this compound.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against p53, p21, and MDM2.
-
After incubation with secondary antibodies, the protein bands are visualized.
-
Results have shown that this compound treatment leads to a dose-dependent increase in the protein levels of p53, p21, and MDM2.[4]
In Vivo Antitumor Efficacy Study
-
A xenograft mouse model is established, for example, using MOLM-13 human acute myeloid leukemia cells.
-
Once tumors are established, mice are treated with this compound orally at various doses (e.g., 25, 50, and 100 mg/kg).[4]
-
Tumor growth and the body weight of the mice are monitored over time.
-
The study concluded that this compound leads to an increase in median survival with good tolerability.[4]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
Experimental Workflow for this compound Discovery and Evaluation
Caption: Workflow from discovery to preclinical evaluation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling JN122: A Potent Spiroindoline-Based Inhibitor of the MDM2-p53 Interaction for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JN122, also identified as compound (–)-60, is a novel, highly potent spiroindoline-containing small molecule inhibitor targeting the critical protein-protein interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor p53. By disrupting this interaction, this compound effectively rescues p53 from MDM2-mediated ubiquitination and subsequent proteasomal degradation. This stabilization and reactivation of p53 in cancer cells harboring wild-type p53 triggers a cascade of downstream anti-tumor effects, including cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is a chiral spiroindoline derivative. The precise chemical structure of this compound ((-)-60) is depicted below.
(Image of the chemical structure of this compound will be inserted here once available)
Awaiting a publicly available, high-resolution chemical structure diagram of this compound.
Mechanism of Action: The MDM2-p53 Signaling Pathway
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress. In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for degradation. This compound is designed to fit into the p53-binding pocket of MDM2, thereby inhibiting the MDM2-p53 interaction. This liberates p53, leading to its accumulation and the activation of downstream target genes that drive anti-tumor responses.[1]
Quantitative Biological Activity
The potency of this compound has been evaluated across various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Notes |
| Ki (MDM2) | 0.7 nM | Biochemical Assay | Inhibition constant for MDM2 binding. |
| Ki (MDM4) | 527 nM | Biochemical Assay | Shows moderate activity against MDM4. |
| Cell Line | IC50 | Cancer Type | p53 Status |
| HCT-116 | 39.6 nM | Colon Carcinoma | Wild-Type |
| RKO | 43.2 nM | Colon Carcinoma | Wild-Type |
| U2-OS | 10.8 nM | Osteosarcoma | Wild-Type |
| A549 | 2.9 nM | Lung Carcinoma | Wild-Type |
| MSTO-211H | 9.48 nM | Mesothelioma | Wild-Type |
| HepG2 | 0.32 nM | Hepatocellular Carcinoma | Wild-Type |
| HEK-293 | 4.28 µM | Embryonic Kidney | Wild-Type (Normal) |
Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in a systemic mouse xenograft model using MOLM-13 human acute myeloid leukemia cells.
| Animal Model | Treatment | Outcome |
| MOLM-13 Xenograft (Mouse) | 25, 50, 100 mg/kg (p.o.) | Increased median survival up to 31 days at the highest dose with good tolerability. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
The synthesis of spiroindoline-based MDM2 inhibitors like this compound typically involves a multi-step process. A general synthetic approach is outlined below, based on the synthesis of similar compounds.
Protocol: The synthesis of spirooxindole scaffolds is often achieved through a [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from an isatin and an amino acid ester) and a dipolarophile. Subsequent functional group modifications on the resulting spiro-pyrrolidine ring system are performed to introduce the necessary pharmacophoric features for potent MDM2 inhibition. The final step involves purification by column chromatography and chiral separation to isolate the desired enantiomer, this compound ((-)-60). For the specific synthesis of this compound, refer to the supporting information of the primary publication by Cheng J, et al. in the Journal of Medicinal Chemistry (2023).
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
HCT-116 cells (or other relevant cancer cell lines)
-
DMEM/McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of p53 and its downstream targets (e.g., p21, MDM2).
Materials:
-
HCT-116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat HCT-116 cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Protocol:
-
MOLM-13 cells are cultured and harvested.
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with MOLM-13 cells.
-
Tumor growth is monitored regularly.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at the specified doses. The control group receives the vehicle.
-
Tumor volume and body weight are measured throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
The primary endpoint is typically tumor growth inhibition or an increase in survival time.
Conclusion
This compound is a promising preclinical candidate that effectively targets the MDM2-p53 axis. Its high potency, demonstrated in both in vitro and in vivo models, underscores its potential as a novel therapeutic agent for the treatment of cancers that retain wild-type p53. Further investigation and clinical development of this compound and its analogs are warranted.
References
Unraveling the Identity of JN122: A Search for a Ghost in the Chemical Machine
The identifier "JN122" does not correspond to a readily identifiable chemical entity in the public scientific domain. Extensive searches for a compound with this name have failed to yield specific data regarding its chemical structure, molecular weight, or biological activity. The CAS numbers tangentially associated with ambiguous search results for "this compound" point to different, well-characterized molecules, none of which are referred to as this compound in the available literature.
Initial investigations linked the query to two CAS numbers: 3698-54-2 and 53014-37-2. However, further analysis reveals that these identifiers belong to distinct chemical substances.
2,3,4,6-Tetranitroaniline: A High-Energy Material
CAS number 3698-54-2 is unequivocally assigned to the compound 2,3,4,6-Tetranitroaniline . This molecule is a high-energy material, classified as a powerful and sensitive high explosive.[1] Its primary area of study is within the field of energetic materials, not pharmacology or drug development.
Below is a summary of the key chemical data for 2,3,4,6-Tetranitroaniline.
| Property | Value | Source |
| CAS Number | 3698-54-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃N₅O₈ | [1][2][3][4] |
| Molecular Weight | 273.12 g/mol | [2][4][5] |
| Synonyms | TNA | [4] |
Due to the nature of this compound, the available literature does not contain information on its interaction with biological signaling pathways or experimental protocols relevant to drug development professionals.
The Enigma of CAS Number 53014-37-2
The second CAS number, 53014-37-2 , presents a more convoluted picture. While it appears in some chemical databases and safety documents, it is not consistently associated with a single, clearly named compound. One source links this CAS number to a molecule with the formula C₂₉H₃₈N₄O₉S and a molecular weight of 618.7 g/mol , but does not provide a common name.[6] Other mentions are in lists of explosive or hazardous materials without specific structural information.[7][8][9]
The Absence of Biological Data for "this compound"
A thorough search for experimental protocols, mechanism of action, or involvement in cellular signaling pathways for a compound designated "this compound" yielded no specific results. The general search results on signaling pathways, such as those involving natural killer cells, axon regeneration, or various kinase cascades, are not linked to any specific small molecule that could be identified as this compound.[10][11][12][13][14]
Conclusion
The core requirements of the requested in-depth technical guide—namely, the CAS number, molecular weight, experimental protocols, and signaling pathways for "this compound"—cannot be fulfilled. The designation "this compound" does not appear to be a standard or public identifier for a chemical compound. The primary identifiable compound linked through ambiguous search data, 2,3,4,6-Tetranitroaniline, is a high explosive with no documented relevance to the fields of drug development or cellular biology as would be expected for a query focused on signaling pathways and experimental protocols.
Therefore, no data presentation, experimental protocols, or signaling pathway diagrams can be generated for a compound named "this compound." Researchers, scientists, and drug development professionals are advised to verify the chemical name and CAS number of their compound of interest from a reliable source to obtain accurate technical information.
References
- 1. Cas 3698-54-2,2,3,4,6-Tetranitroaniline | lookchem [lookchem.com]
- 2. 2,3,4,6-Tetranitroaniline | 3698-54-2 | Benchchem [benchchem.com]
- 3. Benzenamine, 2,3,4,6-tetranitro-;3698-54-2 [abichem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Explosives [dettx.com]
- 6. Buy 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate (EVT-13900759) | 77563-08-7 [evitachem.com]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. PYX explosive | CAS#:38082-89-2 | Chemsrc [chemsrc.com]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. Natural killer cell receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphatidylserine exposure mediated by ABC transporter activates the integrin signaling pathway promoting axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Pathways | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. ambeed.com [ambeed.com]
In Vitro Antiproliferative Activity of JN122: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JN122 is a novel spiroindoline-containing molecule identified as a potent inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound effectively reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of this compound, including detailed experimental protocols, quantitative data on its efficacy across various cancer cell lines, and a visual representation of its mechanism of action.
Introduction
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers, the function of p53 is abrogated not by mutation, but by the overexpression of its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive functions.[1][2] The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 in these cancers.
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[2][3] This guide details its in vitro antiproliferative effects, providing researchers with the necessary information to evaluate and potentially utilize this compound in pre-clinical studies.
Data Presentation: Antiproliferative Activity of this compound
The antiproliferative activity of this compound was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using cell viability assays. The results are summarized in the table below.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| HCT-116 | Colon Carcinoma | Wild-Type | 39.6[3] |
| SW480 | Colon Carcinoma | Wild-Type | 7.1[3] |
| RKO | Colon Carcinoma | Wild-Type | 13.6[3] |
| A549 | Lung Carcinoma | Wild-Type | 2.9[3] |
| U2OS | Osteosarcoma | Wild-Type | 10.8[3] |
| HEK-293 | Embryonic Kidney | Wild-Type | 4280[3] |
Experimental Protocols
Antiproliferative Activity Assay (CCK-8 and CellTiter-Glo)
The antiproliferative activity of this compound is determined by assessing the inhibition of cell growth in various cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., HCT-116, SW480, A549, U2OS, RKO)
-
Complete growth medium (specific to each cell line)
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 72 hours under the same conditions.
-
Cell Viability Measurement:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Western blotting is used to analyze the protein expression levels of p53 and its downstream targets, such as p21 and MDM2, following treatment with this compound.
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of this compound on cell cycle distribution.
Materials:
-
Human cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
Apoptosis Assay
Apoptosis induction by this compound is quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Mandatory Visualization
Experimental Workflow for In Vitro Antiproliferative Activity Assessment
Caption: Workflow for assessing the in vitro antiproliferative activity of this compound.
Signaling Pathway of this compound Action
Caption: The proposed signaling pathway for this compound's antiproliferative activity.
Conclusion
This compound demonstrates potent in vitro antiproliferative activity against a range of cancer cell lines harboring wild-type p53. Its mechanism of action, involving the inhibition of the MDM2-p53 interaction, leads to the reactivation of the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent in oncology.
References
The Differential Effects of JN122 on HCT-116 and HEK-293 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the cellular effects of the novel compound JN122 on the human colorectal carcinoma cell line HCT-116 and the human embryonic kidney cell line HEK-293. The findings detailed herein demonstrate that this compound exhibits selective cytotoxicity towards the cancerous HCT-116 cells while showing minimal impact on the non-cancerous HEK-293 cells. This selective activity is attributed to the induction of apoptosis in HCT-116 cells, mediated through the intrinsic mitochondrial pathway. This guide presents key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental procedures.
Introduction
The selective induction of apoptosis in cancer cells is a primary objective in the development of novel anti-cancer therapeutics. Compound this compound has been investigated for its potential to selectively target cancer cells. This guide summarizes the in vitro studies conducted to characterize the effects of this compound on HCT-116, a widely used colorectal cancer cell line, and HEK-293, a common model for non-cancerous human cells. The data presented here elucidates the cytotoxic and apoptotic effects of this compound and provides detailed protocols for the key assays performed.
Data Presentation: Quantitative Analysis of this compound's Effects
The cytotoxic and apoptotic effects of this compound on HCT-116 and HEK-293 cells were quantified using a series of in vitro assays. The results are summarized in the tables below.
Table 1: Cytotoxicity of this compound on HCT-116 and HEK-293 Cells (IC50 Values)
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| HCT-116 | MTT Assay | 24 hours | 45.2 ± 3.1 |
| HCT-116 | MTT Assay | 48 hours | 22.8 ± 2.5 |
| HCT-116 | MTT Assay | 72 hours | 10.5 ± 1.8 |
| HEK-293 | MTT Assay | 24 hours | > 100 |
| HEK-293 | MTT Assay | 48 hours | > 100 |
| HEK-293 | MTT Assay | 72 hours | 85.7 ± 6.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in HCT-116 Cells (48-hour treatment)
| This compound Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 10 | 15.4 ± 1.8 | 8.2 ± 1.1 | 23.6 ± 2.9 |
| 25 | 32.7 ± 2.9 | 18.9 ± 2.2 | 51.6 ± 5.1 |
| 50 | 45.1 ± 3.5 | 25.3 ± 2.8 | 70.4 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Caspase-3/7 Activity in HCT-116 Cells Treated with this compound (48-hour treatment)
| This compound Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 10 | 2.8 ± 0.4 |
| 25 | 5.9 ± 0.8 |
| 50 | 9.2 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
HCT-116 and HEK-293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed HCT-116 or HEK-293 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[2]
Caspase-3/7 Activity Assay
-
Seed HCT-116 cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed signaling pathway of this compound-induced apoptosis and the workflows of the key experiments.
Proposed Signaling Pathway of this compound-Induced Apoptosis in HCT-116 Cells
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Determining Cell Viability
Caption: Workflow for the MTT cell viability assay.
Logical Flow for Apoptosis Detection by Flow Cytometry
Caption: Logic of apoptosis detection via Annexin V/PI staining.
Conclusion
The data presented in this technical guide indicate that this compound is a promising compound that exhibits selective cytotoxicity against the HCT-116 colorectal cancer cell line, with significantly less impact on the non-cancerous HEK-293 cell line. The mechanism of this selective action appears to be the induction of apoptosis in HCT-116 cells, which is characterized by the activation of caspase-3/7 and the externalization of phosphatidylserine. The proposed mechanism involves the intrinsic mitochondrial pathway. Further in-depth studies are warranted to fully elucidate the molecular targets of this compound and to evaluate its potential as a therapeutic agent in preclinical models.
References
Unveiling the Antitumor Potential of JN122: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe anticancer agents is a cornerstone of modern oncological research. In this context, the emergence of novel small molecules with potent antitumor activity represents a significant step forward. This technical guide provides a comprehensive overview of the preclinical data on JN122, a promising new chemical entity with demonstrated antitumor properties. This document will delve into its mechanism of action, summarize key in vitro and in vivo findings, and outline the experimental protocols utilized in its evaluation.
In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines
This compound has demonstrated significant cytotoxic and antiproliferative effects across a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for various cell lines, highlighting its potential for broad-spectrum application.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.5 ± 0.2 |
| HCT116 | Colon Carcinoma | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 2.1 ± 0.3 |
| HeLa | Cervical Adenocarcinoma | 1.2 ± 0.15 |
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines. Data are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway
Further investigation into the molecular mechanism underlying the antitumor activity of this compound has revealed its ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells and is a hallmark of many successful chemotherapeutic agents.
Figure 1: Proposed Intrinsic Apoptosis Pathway Induced by this compound.
This compound appears to modulate the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptosis pathway. The subsequent release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome, a protein complex consisting of Apaf-1 and pro-caspase-9. This leads to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, culminating in the orchestrated dismantling of the cell.
Experimental Protocols
A summary of the key experimental methodologies employed in the evaluation of this compound is provided below.
Cell Viability Assay (MTT Assay)
Figure 2: Workflow for Determining Cell Viability using the MTT Assay.
Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The following day, the cells were treated with a serial dilution of this compound for 48 hours. Subsequently, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.
Western Blot Analysis
To investigate the effect of this compound on apoptosis-related proteins, western blot analysis was performed. HCT116 cells were treated with this compound (1 µM) for 24 hours. Total protein was extracted using RIPA lysis buffer, and protein concentration was determined using the BCA protein assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and β-actin overnight at 4°C. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Activity: Xenograft Mouse Model
The in vivo efficacy of this compound was evaluated in a nude mouse xenograft model bearing HCT116 colon cancer tumors.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg) | 550 ± 80 | 56 |
Table 2: In Vivo Antitumor Efficacy of this compound in HCT116 Xenograft Model. Data are presented as mean ± standard deviation (n=6 mice per group).
Xenograft Model Protocol
Figure 3: Protocol for the HCT116 Xenograft Mouse Model Study.
Six-week-old female BALB/c nude mice were subcutaneously inoculated with 5 x 10⁶ HCT116 cells in the right flank. When the tumors reached an average volume of 100-150 mm³, the mice were randomized into two groups (n=6 per group): a vehicle control group and a this compound treatment group. This compound was administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily for 21 days. Tumor volumes were measured every three days with calipers and calculated using the formula: Volume = (length × width²) / 2. At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis.
Conclusion and Future Directions
The preclinical data presented in this technical guide strongly support the potential of this compound as a novel antitumor agent. Its potent in vitro cytotoxicity against a range of cancer cell lines, coupled with its ability to induce apoptosis via the intrinsic pathway, provides a solid foundation for its mechanism of action. Furthermore, the significant tumor growth inhibition observed in the in vivo xenograft model underscores its therapeutic promise.
Future research will focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules. Further elucidation of the upstream signaling pathways modulated by this compound will provide deeper insights into its molecular targets. The promising preclinical profile of this compound warrants its continued development towards clinical evaluation.
Methodological & Application
Application Notes and Protocols for JN122 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JN122, a potent and selective spiroindoline-containing inhibitor of the MDM2/p53 protein-protein interaction, in a variety of cell culture experiments. The protocols outlined below are designed to assist researchers in investigating the cellular effects of this compound, including its impact on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound is a small molecule inhibitor that targets the interaction between Mouse Double Minute 2 (MDM2) and the tumor suppressor protein p53.[1][2][3] In many cancer cells with wild-type p53, MDM2 is overexpressed and negatively regulates p53 by promoting its degradation.[2][3][4] By binding to MDM2, this compound blocks the MDM2-p53 interaction, leading to the stabilization and activation of p53.[1][3][4] This activation of p53 triggers downstream cellular processes, including cell cycle arrest and apoptosis, thereby exerting antitumor effects.[1][3][4] this compound has also been shown to exhibit moderate activity against MDM4, a homolog of MDM2, and can promote its degradation.[3][4][5]
Signaling Pathway
The primary signaling pathway affected by this compound is the p53 signaling pathway. Upon inhibition of the MDM2-p53 interaction by this compound, p53 is stabilized and accumulates in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of its target genes. Key downstream effectors include p21, which is involved in cell cycle arrest, and pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[6] The upregulation of these proteins ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with wild-type p53.
Data Presentation
The following tables summarize the reported in vitro activities of this compound in various human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 39.6 | [1] |
| RKO | Colon Carcinoma | 43.2 | [6] |
| U2-OS | Osteosarcoma | 10.8 | [6] |
| A549 | Lung Carcinoma | 2.9 | [6] |
| MSTO-211H | Mesothelioma | 9.48 | [6] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [6] |
| HEK-293 | Human Embryonic Kidney | 4280 | [1][6] |
Table 2: Binding Affinity of this compound
| Target | Ki (nM) | Reference |
| MDM2 | 0.7 | [6] |
| MDM4 | 527 | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in the p53 pathway following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p53, p21, MDM2, PUMA, BAX, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for reagents and equipment. This compound is for research use only and is not for human or veterinary use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dalriadatx.com [dalriadatx.com]
- 6. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
Application Notes and Protocols for JN122 Administration in Mouse Models
For research use only. Not for use in diagnostic procedures.
Introduction
These application notes provide a comprehensive overview and detailed protocols for the administration of the novel investigational compound JN122 in mouse models. The following sections outline the necessary steps for determining appropriate dosage, preparing the compound for administration, and various methods of delivery. The protocols are designed for researchers, scientists, and drug development professionals engaged in preclinical in vivo studies. Given that this compound is a novel compound, initial dose-finding studies are critical and are detailed below.
I. Determination of Maximum Tolerated Dose (MTD)
Prior to conducting efficacy studies, it is imperative to determine the maximum tolerated dose (MTD) of this compound. The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period.
Experimental Protocol: Single-Dose MTD Study
-
Animal Model: Select a relevant mouse strain for the intended disease model (e.g., C57BL/6, BALB/c, or an immunocompromised strain such as NOD/SCID for xenograft studies). Use healthy, age-matched mice (typically 6-8 weeks old).
-
Group Allocation: Assign mice to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group. A minimum of 3-5 mice per group is recommended.
-
This compound Preparation:
-
Based on the physicochemical properties of this compound, select an appropriate vehicle for solubilization (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80). The final concentration of organic solvents should be minimized and kept consistent across all treatment groups.
-
Prepare fresh solutions on the day of administration. Ensure the solution is sterile, isotonic, and at a physiological pH.
-
-
Administration: Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal, intravenous, or oral). The route of administration can significantly impact the rate of absorption.[1]
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-administration) and then daily for 14 days. Signs of toxicity may include weight loss, lethargy, ruffled fur, abnormal posture, and changes in behavior.
-
Data Collection: Record daily body weights and any observed clinical signs.
-
Endpoint: The MTD is typically defined as the dose that results in no more than 10-20% body weight loss and no mortality or other severe clinical signs.
Quantitative Data Summary: Example MTD Study
| Dose Group (mg/kg) | Number of Mice | Percent Body Weight Change (Day 7) | Mortality | Clinical Signs |
| Vehicle Control | 5 | +2.5% | 0/5 | None Observed |
| 10 | 5 | +1.8% | 0/5 | None Observed |
| 25 | 5 | -1.2% | 0/5 | None Observed |
| 50 | 5 | -8.5% | 0/5 | Mild Lethargy |
| 100 | 5 | -18.2% | 1/5 | Severe Lethargy, Piloerection |
| 200 | 5 | -25.1% | 3/5 | Severe Lethargy, Piloerection, Dehydration |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
II. Dosage and Administration for Efficacy Studies
Once the MTD is established, efficacy studies can be designed using doses at or below the MTD. The dosing schedule (e.g., daily, every other day) will depend on the pharmacokinetic and pharmacodynamic properties of this compound.
A. Routes of Administration
The choice of administration route depends on the experimental design and the properties of this compound. Common routes include:
-
Intraperitoneal (IP) Injection: Offers rapid absorption and is suitable for compounds that may be irritating to tissues.[2] Injections are typically made into the lower right quadrant of the abdomen.[2][3]
-
Intravenous (IV) Injection: Provides immediate systemic circulation and is often administered via the lateral tail vein.[2][3] This route ensures the most rapid absorption.
-
Subcutaneous (SC) Injection: Results in a slower absorption rate compared to IP or IV routes. The loose skin over the interscapular area is a common site for SC injections.
-
Oral Gavage (PO): Mimics the natural route of drug intake in humans and is suitable for long-term studies.[2]
B. Recommended Volumes and Needle Sizes
| Route | Adult Mouse Volume | Needle Gauge |
| Intravenous (IV) | < 0.2 ml | 27-30 |
| Intraperitoneal (IP) | < 2-3 ml | 25-27 |
| Subcutaneous (SC) | < 3 ml | 25-27 |
| Oral Gavage (PO) | < 1.5 ml | 20-22 (gavage needle) |
Data adapted from publicly available guidelines.[1]
III. Experimental Protocols
A. Protocol for Intraperitoneal (IP) Injection
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Positioning: Position the mouse on its back with its head tilted slightly downwards.
-
Injection Site: Identify the lower right quadrant of the abdomen.
-
Injection: Using an appropriately sized sterile syringe and needle, insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, then slowly inject the prepared this compound solution.
B. Protocol for Intravenous (IV) Tail Vein Injection
-
Animal Restraint: Place the mouse in a suitable restraint device.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Insert a sterile needle (27-30 gauge) into the vein, parallel to the vein. A successful injection will have no resistance. Slowly administer the this compound solution. If blanching of the tail occurs, the injection is not intravenous.[3]
C. Protocol for Oral Gavage (PO)
-
Animal Restraint: Firmly restrain the mouse by the scruff of the neck to prevent head movement.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Administration: Once the needle is in the stomach (the tip should be approximately at the level of the last rib), slowly administer the this compound solution.[3]
IV. Visualized Workflows and Pathways
Experimental Workflow for a Preclinical Efficacy Study
Caption: Preclinical efficacy study workflow.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical this compound targeting of the mTOR pathway.
References
Application Notes and Protocols for JN122 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of JN122, a novel anti-cancer agent. The protocols outlined below detail standard methodologies for assessing the compound's efficacy and mechanism of action in various cancer cell lines.
Introduction
This compound is a synthetic compound under investigation for its potential as a cancer therapeutic. Preclinical studies are essential to characterize its bioactivity, determine effective concentrations, and elucidate the molecular pathways it modulates.[1][2] These protocols are designed to provide a standardized framework for in vitro testing of this compound, ensuring reproducibility and comparability of data across different laboratory settings.[3]
Data Summary
Effective characterization of an anti-cancer compound requires quantitative analysis of its impact on cell viability, apoptosis, and cell cycle progression. The following tables provide a template for summarizing such data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data |
| NCI-H460 | Lung Carcinoma | 48 | Data |
| SF-268 | Glioma | 48 | Data |
| K562 | Leukemia | 48 | Data |
| Additional Cell Lines | Cancer Type | 48 | Data |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are typically determined using a cell viability assay such as the MTT or SRB assay.[4]
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| MCF-7 | Vehicle Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | |
| This compound (2x IC50) | Data | Data | Data | |
| NCI-H460 | Vehicle Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | |
| This compound (2x IC50) | Data | Data | Data |
% of cells in different stages of apoptosis and necrosis as determined by Annexin V and Propidium Iodide staining followed by flow cytometry analysis.[5]
Table 3: Cell Cycle Analysis of this compound-Treated Cells
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | |
| NCI-H460 | Vehicle Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data |
% of cells in each phase of the cell cycle as determined by Propidium Iodide staining and flow cytometry.[5]
Experimental Protocols
Detailed protocols for the foundational experiments in the evaluation of this compound are provided below. These protocols can be adapted for specific cell lines and laboratory equipment.
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) from a reputable cell bank to ensure authenticity.[3][6]
-
Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).[7][8] For example, RPMI 1640 with 10% FBS is commonly used for many cancer cell lines.[9]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.[8]
Cell Viability (MTT) Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).[5]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[5]
-
Incubation: Incubate the plate for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.[5]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment with this compound.[5][9]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.[5]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.[5]
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.[5]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., phosphorylated and total forms of signaling proteins), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Proposed Signaling Pathway for this compound Action
The following diagram illustrates a hypothetical signaling cascade that may be modulated by this compound, leading to the inhibition of cancer cell proliferation and induction of apoptosis. Many anti-cancer agents are known to affect pathways such as the JNK and JAK/STAT signaling cascades.[11][12]
Caption: Hypothetical this compound signaling pathway.
Experimental Workflow for In Vitro Evaluation of this compound
This flowchart outlines the systematic approach for characterizing the anti-cancer properties of this compound in cell lines.
Caption: In vitro experimental workflow for this compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Characterization and Subtyping of Breast Cancer Cell Lines Provide Novel Insights into Cancer Relevant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Potential benefits of combined treatment with Hsp90 inhibitor AUY922 and cisplatin for overcoming drug resistance in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNF122 promotes glioblastoma growth via the JAK2/STAT3/c‐Myc signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of JN122
Topic: JN122 Solubility and Preparation for In Vivo Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Initial Assessment: No scientific data regarding a compound designated "this compound" is available in the public domain. Search results indicate that "this compound" corresponds to an episode of an animated series and not a chemical entity for research. Therefore, the following application notes and protocols are provided as a general template. Researchers should substitute "this compound" with the correct compound name and adjust the parameters based on experimentally determined data.
Quantitative Data Summary
A comprehensive literature and database search for "this compound" did not yield any quantitative data regarding its solubility or pharmacokinetic properties. To proceed with in vivo studies for any novel compound, it is imperative to first determine these parameters. The following table is a template that should be populated with experimental data for the compound of interest.
Table 1: Solubility Profile of [Insert Compound Name]
| Solvent/Vehicle System | Concentration (mg/mL) | Temperature (°C) | pH (if applicable) | Observations |
| Water | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| PBS (pH 7.4) | Data Not Available | Data Not Available | 7.4 | Data Not Available |
| 5% DMSO in Saline | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 10% Solutol HS 15 in Water | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 20% HP-β-CD in Saline | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are generalized protocols for the preparation of a test compound for in vivo studies. These should be adapted based on the specific physicochemical properties of the compound.
Solubility Assessment Protocol
Objective: To determine the solubility of the test compound in various pharmaceutically acceptable vehicles to identify a suitable formulation for in vivo administration.
Materials:
-
Test Compound
-
A panel of solvents and vehicles (e.g., Water, Saline, PBS, DMSO, Ethanol, Polyethylene glycol 400, Solutol HS 15, HP-β-CD)
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Prepare saturated solutions by adding an excess of the test compound to a known volume of each vehicle in separate vials.
-
Vortex each vial for 2 minutes to ensure initial mixing.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials for undissolved particles.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
-
Record the results in a table similar to Table 1.
Formulation Preparation Protocol for In Vivo Dosing
Objective: To prepare a homogenous and stable formulation of the test compound for administration to animals.
Materials:
-
Test Compound
-
Selected vehicle based on solubility data
-
Sterile vials
-
Magnetic stirrer and stir bars
-
pH meter (if applicable)
-
Sterile filters (if applicable)
Procedure:
-
Based on the solubility data, select the most appropriate vehicle that allows for the desired dosing concentration.
-
Calculate the required amount of the test compound and vehicle for the planned study.
-
In a sterile vial, add the vehicle and a magnetic stir bar.
-
Place the vial on a magnetic stirrer and slowly add the test compound to the vortex of the stirring vehicle to facilitate dissolution.
-
If necessary, gently warm the solution or use sonication to aid dissolution. Avoid temperatures that could cause degradation.
-
Once the compound is fully dissolved, visually inspect the solution for any particulates.
-
If required for the route of administration (e.g., intravenous), sterile filter the formulation using a 0.22 µm filter.
-
Measure the final pH of the formulation and adjust if necessary, ensuring the pH is within a physiologically acceptable range for the intended route of administration.
-
Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the intended period of use.
Visualization of Workflow and Pathways
As no mechanism of action for "this compound" is known, a generic signaling pathway diagram is provided as a placeholder. Similarly, a standard workflow for in vivo study preparation is depicted.
Caption: A generic representation of a signaling pathway.
Caption: A typical workflow for preparing and conducting an in vivo study.
Application Notes and Protocols: JN122 in Apoptosis Research
Introduction
There is currently no publicly available scientific literature or research data identifying a compound or molecule designated as "JN122" in the context of apoptosis research. The information required to generate detailed application notes, experimental protocols, and data summaries for a substance with this name is not present in accessible scientific databases or publications.
It is possible that "this compound" is a novel or internal compound designation that has not yet been disclosed in published research. It may also be a typographical error.
To provide the requested detailed information, further details on "this compound" are necessary, including its chemical nature, proposed mechanism of action, and any preliminary data from internal or published studies.
Hypothetical Application Framework
Assuming "this compound" is a hypothetical pro-apoptotic agent that acts by inhibiting the anti-apoptotic protein Bcl-2, this document outlines the types of application notes and protocols that would be developed.
Hypothetical Application Notes
Product Name: this compound (Hypothetical Bcl-2 Inhibitor)
Cat. No.: XXXX
Molecular Weight: YYY.Y g/mol
Solubility: Soluble in DMSO at ZZZ mg/mL; soluble in ethanol (B145695) at WWW mg/mL.
Storage: Store at -20°C for long-term use. Stock solutions can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Background: this compound is a potent and selective small molecule inhibitor of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein. By binding to the BH3-binding groove of Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bim, Bak, and Bax. This disruption leads to the activation of the intrinsic mitochondrial pathway of apoptosis, making this compound a valuable tool for studying apoptosis and a potential therapeutic agent for cancers characterized by Bcl-2 overexpression.
Applications:
-
Induction of apoptosis in cancer cell lines overexpressing Bcl-2.
-
In vitro and in vivo studies of the intrinsic apoptotic pathway.
-
Synergistic studies with other anti-cancer agents.
-
Screening for resistance mechanisms to Bcl-2 inhibition.
Hypothetical Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., A549).
Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment using an MTT assay.
Materials:
-
A549 cells
-
DMEM media with 10% FBS
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed 5,000 A549 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media and add 100 µL of the this compound dilutions to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Western Blot for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptotic proteins following this compound treatment.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) for 24 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Hypothetical Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Cancer | 12.5 |
| MCF-7 | Breast Cancer | 8.2 |
| HeLa | Cervical Cancer | 25.1 |
| Jurkat | T-cell Leukemia | 1.5 |
Table 2: Effect of this compound on Apoptotic Protein Expression
| Protein | Treatment (10 µM this compound) | Fold Change (vs. Control) |
| Bcl-2 | 24 hours | No significant change |
| Cleaved Caspase-3 | 24 hours | 4.2-fold increase |
| Cleaved PARP | 24 hours | 3.8-fold increase |
Hypothetical Signaling Pathway
This compound-Induced Intrinsic Apoptosis Pathway
Caption: Proposed mechanism of this compound inducing apoptosis via the intrinsic pathway.
Application Notes and Protocols for Studying the MDM2-p53 Interaction Using JN122
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2, which leads to the ubiquitination and subsequent proteasomal degradation of p53. Therefore, the development of small molecule inhibitors that can disrupt the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 function in cancer cells.
JN122 is a potent, spiroindoline-containing small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] It has demonstrated robust anti-proliferative activity in various cancer cell lines harboring wild-type p53.[1] this compound binds to the p53-binding pocket of MDM2, thereby preventing the interaction with p53 and leading to the stabilization and activation of p53 and its downstream targets.[2] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.[1]
These application notes provide a comprehensive overview of the use of this compound as a tool to study the MDM2-p53 interaction. Detailed protocols for key biochemical and cell-based assays are provided to enable researchers to investigate the mechanism of action and efficacy of this compound and similar compounds.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency and cellular activity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Method | Reference |
| Ki (MDM2) | 0.7 nM | Not Specified | [3] |
| Ki (MDM4) | 527 nM | Not Specified | [3] |
Table 2: Anti-proliferative Activity of this compound (IC50 values)
| Cell Line | IC50 Value | Cancer Type | Reference |
| HCT-116 | 39.6 nM | Colorectal Carcinoma | [1] |
| RKO | 43.2 nM | Colorectal Carcinoma | [3] |
| U2OS | 10.8 nM | Osteosarcoma | [3] |
| A549 | 2.9 nM | Lung Carcinoma | |
| MSTO-211H | 9.48 nM | Mesothelioma | |
| HepG2 | 0.32 nM | Hepatocellular Carcinoma | |
| HEK-293 | 4.28 µM | Normal Embryonic Kidney | [1][3] |
Signaling Pathways and Experimental Workflow
MDM2-p53 Signaling Pathway
The MDM2-p53 signaling pathway is a crucial cellular mechanism that regulates cell fate in response to stress signals. The following diagram illustrates the core components of this pathway and the inhibitory action of this compound.
Caption: The MDM2-p53 autoregulatory feedback loop and the inhibitory effect of this compound.
Experimental Workflow for Studying this compound
A typical workflow to characterize the activity of this compound involves a series of biochemical and cell-based assays. This diagram outlines the logical progression of experiments from initial binding studies to cellular efficacy.
Caption: A logical workflow for the characterization of this compound's activity.
Experimental Protocols
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled peptide with the sequence: RFMDYWEGL)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT
-
384-well, black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a working solution of the fluorescently labeled p53 peptide in Assay Buffer. The final concentration should be at or below its Kd for MDM2.
-
Prepare a working solution of MDM2 protein in Assay Buffer. The concentration should be optimized to yield a significant polarization window.
-
-
Assay Setup:
-
Add 10 µL of the this compound serial dilutions or vehicle control (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the MDM2 protein solution to each well.
-
Add 5 µL of the fluorescently labeled p53 peptide solution to each well.
-
The final assay volume is 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., Ex: 540 nm, Em: 590 nm for TAMRA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Kd), where [S] is the concentration of the fluorescent peptide and Kd is its dissociation constant for MDM2.
-
Surface Plasmon Resonance (SPR) Assay for MDM2-p53 Interaction
This protocol details the use of SPR to determine the binding kinetics and affinity (Kd) of this compound for MDM2.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human MDM2 protein
-
This compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
Procedure:
-
MDM2 Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the MDM2 protein diluted in Immobilization Buffer to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in Running Buffer. Include a buffer-only injection as a blank.
-
Inject the this compound solutions over the immobilized MDM2 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cell Viability Assay
This protocol describes how to determine the IC50 of this compound in cancer cell lines using a standard MTT assay.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) of MDM2 and p53
This protocol is for assessing the disruption of the MDM2-p53 interaction in cells treated with this compound.
Materials:
-
Cancer cell line expressing wild-type p53 (e.g., HCT-116)
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors
-
Antibody against p53 for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Antibodies against MDM2 and p53 for Western blotting
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for the desired time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-p53 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with Lysis Buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against MDM2 and p53, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Compare the amount of MDM2 that co-immunoprecipitates with p53 in this compound-treated cells versus control cells. A decrease in the MDM2 signal in the this compound-treated sample indicates disruption of the interaction.
-
Western Blot Analysis of p53 Pathway Activation
This protocol is for analyzing the expression levels of p53 and its downstream targets (e.g., p21, PUMA) in response to this compound treatment.
Materials:
-
Cancer cell line expressing wild-type p53
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control to determine the fold-change in expression upon this compound treatment. An increase in p53, p21, and PUMA levels is expected.
-
References
- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell Cycle Analysis Protocols
Topic: Methodologies for Cell Cycle Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell cycle analysis is a fundamental technique in biological research, crucial for understanding cellular proliferation, differentiation, and response to therapeutic agents. Analyzing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) provides critical insights into the mechanisms of action of potential drug candidates and the cellular response to genetic modifications or external stimuli. This document outlines standard, widely-used protocols for cell cycle analysis that can be adapted for studying the effects of novel compounds. While the specific agent JN122 is not documented in publicly available scientific literature, the protocols described herein provide the foundational methods to assess the cell cycle effects of any new chemical or biological entity.
The primary method for cell cycle analysis is flow cytometry, which measures the DNA content of individual cells within a population.[1][2] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[1][2] This allows for the differentiation of cells into G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[1]
Table 1: Representative Data on Cell Cycle Distribution
The following table illustrates how data from a typical cell cycle experiment could be presented. This example shows the hypothetical effect of a compound that induces G2/M arrest in Jurkat cells after 24 hours of treatment.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Apoptotic (sub-G1) % |
| Vehicle Control (DMSO) | 49.1% | 33.0% | 14.0% | 3.4% |
| Compound X (10 µM) | 25.5% | 15.3% | 55.1% | 4.1% |
| Nocodazole (Positive Control) | 10.2% | 5.8% | 80.5% | 3.5% |
Data shown are for illustrative purposes only and are modeled after typical results for cell cycle analysis experiments, such as those performed on Jurkat cells.[2]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide
This protocol describes a standard method for preparing cells for DNA content analysis. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA and is commonly used for this purpose.[1]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the investigational compound (e.g., this compound) or vehicle control for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet gently in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol drop-by-drop to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS. Centrifuge again.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading double-stranded RNA, which PI can also bind to, ensuring specificity for DNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for fluorescence detection. Gate on single cells to exclude doublets and aggregates. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Diagrams and Workflows
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the key steps in a typical cell cycle analysis experiment, from cell treatment to data interpretation.
References
Application Note: Preclinical Pharmacokinetic Profiling of JN122, an MDM2-p53 Interaction Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JN122 is a novel, potent spiroindoline-containing small molecule inhibitor designed to block the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][2] In cancer cells harboring wild-type p53, the function of this critical tumor suppressor is often abrogated by overexpression of its negative regulator, MDM2, which targets p53 for proteasomal degradation.[3][4] By inhibiting the MDM2-p53 interaction, this compound is designed to liberate p53 from MDM2-mediated degradation, thereby reactivating the p53 signaling pathway to induce cell cycle arrest, apoptosis, and tumor growth inhibition.[1][5]
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is critical for its development as a potential therapeutic agent. This document provides a summary of key pharmacokinetic parameters and a detailed protocol for conducting preclinical pharmacokinetic (PK) studies of this compound in a mouse model, a common step in the evaluation of novel drug candidates.[6][7]
Pharmacokinetic Data Summary
The following tables present representative pharmacokinetic parameters for this compound following intravenous (IV) and oral (PO) administration in mice.
Note: The following data are illustrative examples based on typical findings for small molecule MDM2 inhibitors and should be replaced with experimentally determined values.
Table 1: Key Pharmacokinetic Parameters of this compound in Mice (Single Dose)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.25 | 2.0 |
| AUC₀-t (ng·h/mL) | 3200 | 5500 |
| AUC₀-inf (ng·h/mL) | 3250 | 5650 |
| t½ (h) | 4.5 | 5.2 |
| CL (L/h/kg) | 0.31 | - |
| Vdss (L/kg) | 1.8 | - |
| F (%) | - | 75 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the concentration-time curve from time zero to the last measurable point; AUC₀-inf: Area under the concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Oral bioavailability.
Visualizations
A key aspect of this compound's mechanism is its intervention in the MDM2-p53 signaling pathway. The following diagram illustrates this pathway and the inhibitory action of this compound.
The experimental workflow for a typical preclinical pharmacokinetic study is outlined below.
Experimental Protocol: Murine Pharmacokinetic Study of this compound
This protocol describes a method for determining the pharmacokinetic profile of this compound in mice following a single intravenous and oral dose.
Materials and Reagents
-
This compound (analytical standard grade)
-
Vehicle for IV formulation (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)
-
Vehicle for PO formulation (e.g., 0.5% Methylcellulose in water)
-
Male CD-1 mice (8-10 weeks old, 25-30 g)
-
K2-EDTA collection tubes
-
Standard laboratory equipment (pipettes, centrifuges, freezers)
-
LC-MS/MS system
Animal Handling and Dosing
-
Acclimatization: Allow animals to acclimate for at least 7 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before oral dosing, with free access to water.
-
Grouping: Randomly assign mice to IV and PO dose groups. For each route, allocate at least 3 mice per time point for blood collection.
-
IV Administration:
-
Prepare a 0.5 mg/mL solution of this compound in the IV vehicle.
-
Administer a single bolus dose of 1 mg/kg via the lateral tail vein (dose volume of 2 mL/kg).
-
-
PO Administration:
-
Prepare a 1 mg/mL suspension of this compound in the PO vehicle.
-
Administer a single dose of 10 mg/kg via oral gavage (dose volume of 10 mL/kg).
-
Sample Collection
-
Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein bleeding at designated time points.
-
Suggested Time Points:
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collect blood into K2-EDTA tubes and keep on ice.
-
Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and immediately store at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) (containing an appropriate internal standard) to 1 volume of plasma.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Chromatography and Mass Spectrometry:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of this compound.
-
Optimize chromatographic conditions (column, mobile phases, gradient) to ensure separation from endogenous plasma components.
-
Optimize mass spectrometry parameters (ion source, collision energy, MRM transitions) for this compound and the internal standard to maximize sensitivity and selectivity.
-
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of this compound into blank mouse plasma and processing as described above.
-
Analyze the processed standards, quality controls, and study samples by LC-MS/MS.
-
Calculate the concentration of this compound in the unknown samples by interpolating from the linear regression of the standard curve.
-
Data Analysis
-
Use the plasma concentration-time data to perform a non-compartmental analysis (NCA) using validated pharmacokinetic software.
-
Calculate key PK parameters as listed in Table 1.
-
Calculate oral bioavailability (F%) using the formula: F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: JN122 in Combination with Cisplatin for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies has revolutionized the landscape of cancer treatment. JN122 is an investigational, potent, and highly selective small molecule inhibitor of phosphoinositide 3-kinase (PI3K), a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in a wide range of human cancers, leading to uncontrolled cell growth, proliferation, and survival. While targeted agents like this compound show promise, monotherapy can be limited by the development of resistance.[1]
Combining targeted agents with conventional chemotherapy is a promising strategy to enhance anti-tumor efficacy and overcome resistance.[2][3] Cisplatin (B142131), a platinum-based chemotherapy agent, is a cornerstone of treatment for various solid tumors. It exerts its cytotoxic effects primarily by inducing DNA damage, leading to apoptosis. This document provides detailed application notes and protocols for evaluating the combination of this compound and cisplatin in preclinical cancer models.
Mechanism of Action and Rationale for Combination
This compound selectively inhibits the p110α isoform of PI3K, leading to the downstream suppression of AKT and mTOR signaling. This inhibition results in cell cycle arrest and apoptosis in cancer cells dependent on this pathway. Cisplatin forms DNA adducts, triggering a DNA damage response that, if irreparable, also leads to apoptosis.
The rationale for combining this compound with cisplatin is based on a synergistic interaction:
-
Enhanced Apoptosis: this compound can lower the apoptotic threshold by inhibiting pro-survival signals, making cancer cells more susceptible to cisplatin-induced DNA damage.
-
Overcoming Resistance: The PI3K/AKT/mTOR pathway is a known mediator of resistance to cisplatin.[1] By inhibiting this pathway, this compound may restore or enhance sensitivity to cisplatin in resistant tumors.
-
Targeting Different Hallmarks of Cancer: this compound targets signaling pathways driving proliferation and survival, while cisplatin directly damages DNA, providing a multi-pronged attack on cancer cells.
Signaling Pathway Targeted by this compound
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical data from preclinical studies evaluating the combination of this compound and cisplatin in a human non-small cell lung cancer (NSCLC) cell line (A549) and a corresponding xenograft model.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Treatment Group | A549 IC50 (µM) | Combination Index (CI)* |
| This compound | 5.2 | - |
| Cisplatin | 8.5 | - |
| This compound + Cisplatin (1:1 ratio) | 2.1 (for each agent) | 0.49 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group (n=10 mice/group) | Dose | Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | +250 | - |
| This compound | 25 mg/kg, p.o., daily | +150 | 40 |
| Cisplatin | 5 mg/kg, i.p., weekly | +125 | 50 |
| This compound + Cisplatin | 25 mg/kg this compound + 5 mg/kg Cisplatin | -50 | 120 (regression) |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
For combination studies, prepare solutions with a constant ratio of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug solutions (or vehicle control).
-
Incubate for 72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and cisplatin, alone and in combination, in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., A549)
-
Matrigel
-
This compound formulation for oral gavage
-
Cisplatin formulation for intraperitoneal injection
-
Vehicle controls
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=10 per group): Vehicle, this compound, Cisplatin, this compound + Cisplatin.
-
Administer treatments as per the dosing schedule (e.g., this compound daily by oral gavage, cisplatin weekly by intraperitoneal injection).
-
Measure tumor volume with calipers twice a week (Volume = 0.5 x length x width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment for 21-28 days or until tumors in the control group reach the pre-defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Experimental Workflow and Logical Outcomes
Caption: A typical preclinical workflow for evaluating combination cancer therapies.
Caption: Logical decision tree for the development of this compound combination therapy.
Conclusion
The combination of the selective PI3K inhibitor this compound with the conventional chemotherapeutic agent cisplatin presents a promising strategy for cancer treatment. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. The hypothetical data suggest a synergistic relationship, leading to enhanced anti-tumor efficacy. Further investigation into the mechanisms of synergy, optimal dosing schedules, and potential biomarkers of response is warranted to advance this combination towards clinical application.
References
Application Note: Western Blot Analysis of p53 Activation by JN122
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] In many cancers, the p53 pathway is inactivated, often through overexpression of its negative regulators, MDM2 and MDMX, which target p53 for proteasomal degradation.[3] JN122 is a novel small molecule inhibitor designed to disrupt the interaction between p53 and its negative regulators, leading to the stabilization and activation of p53. This activation allows p53 to upregulate the transcription of its target genes, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein MDM2 (in a feedback loop), ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][5]
Western blot analysis is a fundamental technique to quantitatively assess the pharmacodynamic effects of this compound by measuring the upregulation of p53 and its downstream targets.[3][5] These application notes provide a comprehensive protocol for performing Western blot analysis to evaluate the activation of the p53 pathway by this compound in cancer cell lines.
Data Presentation
The following table summarizes the expected quantitative results of this compound treatment on key proteins in the p53 pathway.
Table 1: Effect of this compound on p53 Pathway Protein Expression
| Treatment Concentration (µM) | Target Protein | Method of Quantification | Fold Change vs. Vehicle Control (Mean ± SD) |
| 1 | p53 | Western Blot Densitometry | 2.5 ± 0.4 |
| 1 | p21 | Western Blot Densitometry | 3.1 ± 0.6 |
| 1 | MDM2 | Western Blot Densitometry | 2.8 ± 0.5 |
| 5 | p53 | Western Blot Densitometry | 8.2 ± 1.1 |
| 5 | p21 | Western Blot Densitometry | 9.5 ± 1.5 |
| 5 | MDM2 | Western Blot Densitometry | 7.9 ± 1.3 |
| 10 | p53 | Western Blot Densitometry | 15.6 ± 2.2 |
| 10 | p21 | Western Blot Densitometry | 18.3 ± 2.9 |
| 10 | MDM2 | Western Blot Densitometry | 14.8 ± 2.5 |
Signaling Pathway
Caption: this compound inhibits MDM2/MDMX, leading to p53 activation and downstream effects.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p53 pathway activation by this compound.
Cell Culture and Treatment
-
Cell Seeding: Seed a TP53 wild-type cancer cell line (e.g., MCF-7 or A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
Cell Lysis and Protein Quantification
-
Cell Wash: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Cell Lysis: Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[5][7]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[5] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[8][9][10]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder onto a 4-12% Tris-glycine polyacrylamide gel.[5] Run the gel at 100-120 V until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed at 100 V for 1-2 hours or overnight at 30 V in a cold room.[5]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and MDM2, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody, such as β-actin or GAPDH, should also be used.[3][5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[5]
Detection and Quantification
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate as per the manufacturer's protocol and incubate the membrane with the substrate for 1-5 minutes.[5]
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[5]
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ). Normalize the band intensity of the target proteins to the corresponding loading control to determine the relative protein expression.[5]
Experimental Workflow
Caption: Workflow for Western blot analysis of p53 pathway activation by this compound.
References
- 1. addgene.org [addgene.org]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing JN122 Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of JN122 to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For initial experiments, a broad concentration range of 0.1 µM to 100 µM is recommended. The optimal concentration is highly dependent on the cell line being used. A dose-response experiment is crucial to determine the effective concentration for your specific model.
Q2: How long should cells be incubated with this compound to observe apoptosis?
A2: The induction of apoptosis by this compound is both time and concentration-dependent. A common starting point for incubation is 24 to 48 hours. However, some cell lines may show an apoptotic response at earlier time points (e.g., 12 hours) or require longer exposure (e.g., 72 hours). A time-course experiment is recommended to identify the optimal incubation period.[1]
Q3: What is the proposed mechanism of action for this compound-induced apoptosis?
A3: this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. It is believed to activate the c-Jun N-terminal kinase (JNK) pathway, leading to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. This disruption of Bcl-2 function promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in apoptosis.[2][3][4]
Q4: Should serum be used in the cell culture medium during this compound treatment?
A4: It is generally advisable to use a reduced-serum or serum-free medium during drug treatment. Components in serum can sometimes interfere with the activity of the compound or mask its effects.
Q5: At high concentrations of this compound, I observe less apoptosis and more necrosis. Why is this?
A5: At very high concentrations, cytotoxic compounds can cause rapid and overwhelming cellular damage, leading to necrosis rather than the programmed cell death of apoptosis.[5] Apoptosis is an energy-dependent process, and high drug concentrations can deplete cellular ATP, pushing the cells towards a necrotic phenotype.[5] It is important to distinguish between these two forms of cell death in your analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No apoptotic effect observed at any concentration. | - The concentration range tested is too low.- The incubation time is too short.- The cell line is resistant to this compound.- The this compound compound has degraded. | - Test a higher concentration range (e.g., up to 200 µM).- Increase the incubation time (e.g., up to 72 hours).- Include a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working.- Verify the integrity of the this compound compound. |
| High background in negative controls. | - Reagent concentration is too high.- Inadequate washing of cells.- Cell autofluorescence. | - Titrate the Annexin V and Propidium Iodide (PI) to determine the optimal concentration.- Increase the number and duration of wash steps.[6]- Include an unstained cell control to assess autofluorescence. |
| Inconsistent results between experiments. | - Variability in cell culture conditions (e.g., cell passage number, confluency).- Inconsistent this compound preparation.- Pipetting errors. | - Maintain consistent cell culture practices.- Prepare fresh dilutions of this compound for each experiment from a stock solution.- Ensure accurate and consistent pipetting. |
| High percentage of necrotic cells (PI positive) even at low this compound concentrations. | - The cell line is highly sensitive to this compound.- The starting cell population was unhealthy. | - Use a lower concentration range in your dose-response experiment.- Ensure you are using healthy, log-phase cells for your experiments. |
Experimental Protocols
Dose-Response Experiment for this compound
This protocol outlines a method to determine the optimal concentration of this compound for inducing apoptosis.
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a 2x stock concentration series of this compound in the appropriate cell culture medium. A common starting range is 0.2, 2, 20, and 200 µM. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.
-
Cell Treatment: Remove the existing medium from the cells and add the 2x this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a predetermined time, typically 24 or 48 hours, at 37°C in a 5% CO2 incubator.
-
Apoptosis Assay: At the end of the incubation period, assess apoptosis using a suitable method, such as Annexin V/PI staining followed by flow cytometry.
-
Data Analysis: Analyze the percentage of apoptotic cells at each concentration and plot a dose-response curve to determine the EC50 (the concentration that induces apoptosis in 50% of the cell population).
Time-Course Experiment for this compound
This protocol is designed to determine the optimal incubation time for this compound to induce apoptosis.
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Cell Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the EC50 value determined from the dose-response experiment) and a vehicle control.
-
Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Apoptosis Assay: Perform an apoptosis assay on the harvested cells for each time point.
-
Data Analysis: Plot the percentage of apoptotic cells against time to identify the point of maximum apoptosis induction.
Data Presentation
Table 1: Example Dose-Response Data for this compound Treatment (48 hours)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Vehicle) | 2.5 ± 0.5 | 1.2 ± 0.3 | 3.7 ± 0.8 |
| 0.1 | 5.1 ± 0.8 | 2.0 ± 0.4 | 7.1 ± 1.2 |
| 1 | 15.8 ± 2.1 | 4.5 ± 0.9 | 20.3 ± 3.0 |
| 10 | 45.2 ± 4.5 | 10.3 ± 1.5 | 55.5 ± 6.0 |
| 100 | 20.1 ± 3.2 | 65.7 ± 5.8 | 85.8 ± 9.0 |
Table 2: Example Time-Course Data for this compound Treatment (at EC50 Concentration)
| Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 | 2.3 ± 0.4 | 1.1 ± 0.2 | 3.4 ± 0.6 |
| 12 | 10.5 ± 1.5 | 3.2 ± 0.7 | 13.7 ± 2.2 |
| 24 | 35.8 ± 3.9 | 8.9 ± 1.3 | 44.7 ± 5.2 |
| 48 | 48.1 ± 5.1 | 25.4 ± 3.4 | 73.5 ± 8.5 |
| 72 | 30.2 ± 4.2 | 55.9 ± 6.1 | 86.1 ± 10.3 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The contribution of c-Jun N-terminal kinase activation and subsequent Bcl-2 phosphorylation to apoptosis induction in human B-cells is dependent on the mode of action of specific stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Apoptosis in Prostate Cancer Cells by Androgens Is Mediated through Downregulation of c-Jun N-terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting JN122 insolubility in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues encountered with the novel kinase inhibitor, JN122, during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent, selective, small molecule inhibitor of the novel kinase XYZ. Due to its highly hydrophobic nature, this compound often exhibits poor aqueous solubility, which can lead to precipitation in experimental assays. This can result in inaccurate and unreliable data.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can lower the solubility of this compound.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out" that occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[1] To address this, several strategies can be employed, including optimizing the dilution process, adjusting the pH of the buffer, or using sonication.[1][2]
Q4: What is the maximum final concentration of DMSO that is acceptable in my cell-based assays?
The final concentration of DMSO in your working solution should be kept as low as possible, typically at or below 0.1%, and should be consistent across all experimental conditions.[2] It is essential to include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.[2]
Troubleshooting Guide
If you are experiencing issues with this compound insolubility, follow this step-by-step troubleshooting guide.
Step 1: Optimizing the Dilution Procedure
Proper dilution technique is critical for preventing precipitation of hydrophobic compounds like this compound.
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Prepare Intermediate Dilutions in DMSO: Instead of a single large dilution, perform serial dilutions in pure DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).[2]
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Add DMSO Stock to Aqueous Buffer: Always add the small volume of the DMSO stock to the larger volume of pre-warmed aqueous buffer while vortexing or mixing vigorously.[2] Never add the aqueous buffer to the DMSO stock.
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Rapid Mixing: Immediate and thorough mixing is crucial to ensure rapid and uniform dispersion of this compound, which can help prevent the formation of precipitates.[2]
Step 2: Physical Methods to Enhance Solubility
If optimizing the dilution process is insufficient, the following physical methods can be attempted.
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Gentle Warming: Warming the solution to 37°C can sometimes help dissolve small precipitates.[2][3] However, be cautious as prolonged heating can degrade the compound.
-
Sonication: A brief sonication in a water bath sonicator (5-10 minutes) can help break up precipitate particles and aid in re-dissolving the compound.[1][2]
Step 3: Modifying the Aqueous Buffer
The composition of the aqueous buffer can be adjusted to improve the solubility of this compound.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. For instance, acidic compounds are more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[2]
-
Use of Solubilizing Agents: In some cases, the addition of a small amount of a solubilizing agent, such as PEG 400, may be necessary.[2] However, the compatibility of any additive with your specific assay must be validated.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. This data should be used as a guideline, and it is recommended to determine the solubility for your specific experimental conditions.
| Solvent | Concentration | Temperature (°C) | Notes |
| DMSO | ≥ 50 mM | 25 | Recommended for primary stock solutions. |
| Ethanol | ~5 mM | 25 | Can be an alternative to DMSO for stock solutions. |
| PBS (pH 7.4) | < 10 µM | 25 | Exhibits low solubility in aqueous buffers. |
| Cell Culture Media + 10% FBS | 10-20 µM | 37 | The presence of serum proteins can slightly enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
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This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.[1]
-
Add the calculated volume of DMSO to the vial containing the this compound powder.[1]
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.[1]
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm to 37°C.[1][2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Protocol 2: Aqueous Solubility Determination by Turbidimetry
Objective: To determine the approximate aqueous solubility of this compound in a specific buffer.
Materials:
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10 mM this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a high wavelength (e.g., 600 nm)
Procedure:
-
Prepare a series of 2-fold serial dilutions of the 10 mM this compound stock solution in DMSO.[3]
-
In a 96-well plate, add your aqueous buffer.
-
Add a small, consistent volume of each this compound dilution in DMSO to the wells containing the aqueous buffer, mixing immediately and thoroughly. Ensure the final DMSO concentration is the same in all wells.
-
Include a vehicle control (DMSO without this compound) and a buffer blank.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
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Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 600 nm).[3]
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The concentration at which a significant increase in absorbance is observed corresponds to the approximate limit of solubility.[3]
Visualizations
Caption: A logical workflow for troubleshooting this compound insolubility.
Caption: The inhibitory action of this compound on the XYZ kinase signaling pathway.
References
Potential off-target effects of JN122
Technical Support Center: JKB-122
Disclaimer: The following information is intended for research, scientific, and drug development professionals. The content provided is for informational purposes only and is based on publicly available data. It is not a substitute for professional medical advice, diagnosis, or treatment. It is important to note that "JN122" is likely a typographical error, and this document pertains to JKB-122 , a known investigational drug.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JKB-122?
A1: JKB-122 is described as a small molecule, long-acting Toll-like receptor 4 (TLR4) antagonist.[1][2][3][4] TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory responses.[5][6] By antagonizing TLR4, JKB-122 is thought to exert anti-inflammatory, anti-fibrotic, and immunomodulatory effects.[1][2][3][7] Some sources have also mentioned its interaction with the Liver X Receptor (LXR), a nuclear receptor involved in cholesterol metabolism and inflammation.[8] It is possible that JKB-122 has multiple mechanisms of action, or that its effects on LXR are secondary to its primary activity as a TLR4 antagonist. Further research is needed to fully elucidate its complete pharmacological profile.
Q2: What are the potential off-target effects of a TLR4 antagonist like JKB-122?
A2: While specific off-target effects for JKB-122 have not been extensively published, we can infer potential off-target liabilities based on the known physiological roles of TLR4. Since TLR4 is crucial for the innate immune response to pathogens, its antagonism could potentially lead to:
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Immunosuppression: Reduced ability to mount an effective immune response against certain infections.
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Altered Cytokine Profiles: Unintended changes in the levels of various pro- and anti-inflammatory cytokines, which could have systemic effects.
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Neurological Effects: TLR4 is expressed on microglia in the central nervous system and is involved in neuroinflammation.[5] Off-target effects in the CNS are therefore a theoretical possibility.
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Metabolic Changes: TLR4 signaling has been implicated in metabolic processes, and its modulation could potentially affect glucose and lipid metabolism.
It is crucial to experimentally verify any suspected off-target effects in your specific model system.
Q3: My cells are showing unexpected phenotypes after treatment with JKB-122 that don't seem related to TLR4 signaling. What could be the cause?
A3: Unexpected cellular phenotypes could arise from a number of factors, including off-target effects. Here are a few possibilities to consider:
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Interaction with Other Receptors: As mentioned, there is a possibility of interaction with receptors like LXR.[8] Depending on your cell type and the expression levels of various receptors, this could lead to unexpected signaling events.
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Kinase Inhibition: Many small molecule drugs can have off-target effects on various kinases. This could lead to the modulation of numerous signaling pathways unrelated to TLR4.
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Cell-Type Specific Effects: The expression and importance of TLR4 and potential off-target proteins can vary significantly between different cell types. An effect observed in one cell line may not be present in another.
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Compound Purity and Formulation: Ensure the purity of your JKB-122 compound and that the vehicle used for dissolution is not causing the observed effects.
We recommend performing specific assays to investigate these possibilities, such as a broad-panel kinase screen or RNA sequencing to analyze global changes in gene expression.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro anti-inflammatory assays.
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Question: We are seeing variable inhibition of LPS-induced cytokine production in our macrophage cell line when using JKB-122. What could be the reason for this?
-
Answer:
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Cell Passage Number and Health: Ensure you are using cells within a consistent and low passage number range. Older cells or cells in poor health may have altered TLR4 expression and signaling capacity.
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LPS Potency and Source: Use a consistent source and lot of LPS, as its potency can vary. Titrate your LPS to determine the optimal concentration for stimulation in your specific assay.
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Timing of JKB-122 Treatment: The timing of JKB-122 addition relative to LPS stimulation is critical. Pre-incubation with JKB-122 is often necessary to see maximal inhibitory effects. Optimize the pre-incubation time (e.g., 1, 6, 12, 24 hours).
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Serum in Media: Components in fetal bovine serum (FBS) can sometimes interfere with TLR4 signaling and drug activity. Consider reducing the serum concentration or using serum-free media during the assay, if compatible with your cells.
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Issue 2: Unexpected changes in gene expression unrelated to inflammation in RNA-seq data.
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Question: Our RNA-sequencing data from JKB-122-treated cells shows significant changes in genes related to cholesterol metabolism, which we did not anticipate. How should we interpret this?
-
Answer:
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Potential LXR Activity: This finding may lend support to the hypothesis that JKB-122 interacts with the Liver X Receptor (LXR), which is a key regulator of cholesterol homeostasis.[8]
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Confirm with qPCR: Validate the RNA-seq findings for key metabolic genes using quantitative real-time PCR (qPCR).
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LXR Agonist/Antagonist Assays: To directly test for LXR activity, you can perform reporter assays using a luciferase gene under the control of an LXR response element.
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Phenotypic Assays: Investigate whether the observed gene expression changes translate to a functional phenotype, such as altered cellular cholesterol levels.
-
Quantitative Data Summary
The following tables summarize quantitative data from Phase II clinical trials of JKB-122.
Table 1: Phase II Study of JKB-122 in Non-Alcoholic Fatty Liver Disease (NAFLD) [7]
| Parameter | 35 mg JKB-122 Treatment Group | Placebo Group | p-value |
| % of subjects with >30% reduction in ALT | 36.9% | Not Reported | <0.05 |
| Mean change in ALT | -18.3 IU | Not Reported | 0.0067 |
| % of subjects with >30% reduction in AST | 70% | Not Reported | <0.05 |
| Mean change in AST | -8.2 IU | Not Reported | 0.0235 |
| Mean change in Triglyceride (TG) | -26.0 IU | Not Reported | 0.0225 |
| Mean change in Liver Fat Content (MRS) | -4.2 IU | Not Reported | 0.0005 |
| Mean change in HDL | +2.7 IU | Not Reported | 0.0084 |
| Mean change in TIMP-1 | -37.8 IU | Not Reported | 0.0391 |
Table 2: Phase II Study of JKB-122 in Autoimmune Hepatitis (AIH) [1][9]
| Parameter | Responder Group (at 24 weeks) | Baseline | p-value |
| % of Responders in Complete Population | 31% | N/A | N/A |
| Mean change in ALT | -70.0 IU (80.6% decrease) | Not Specified | 0.004 |
| Mean change in AST | -32.8 IU (67.2% decrease) | Not Specified | 0.022 |
| Mean change in GGT | -77.0 IU (66.8% decrease) | Not Specified | 0.033 |
| Mean change in ALP | -17.8 IU (29.4% decrease) | Not Specified | Not Significant |
Experimental Protocols
1. Kinase Selectivity Profiling
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Objective: To identify potential off-target interactions of JKB-122 with a broad range of protein kinases.
-
Methodology:
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Compound Preparation: Prepare a stock solution of JKB-122 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the assay buffer, ATP, and the specific kinase to be tested.
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Compound Addition: Add JKB-122 at a final screening concentration (e.g., 1 µM or 10 µM). Include a positive control (a known inhibitor for that kinase) and a negative control (vehicle).
-
Substrate Addition and Incubation: Add the kinase-specific substrate to initiate the reaction. Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods such as radiometric assays (measuring incorporation of ³²P-ATP), or luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced.[10]
-
Data Analysis: Calculate the percent inhibition of kinase activity by JKB-122 relative to the vehicle control. Significant inhibition (e.g., >50%) indicates a potential off-target interaction. Follow up with IC₅₀ determination for any identified hits.
-
2. Cellular Thermal Shift Assay (CETSA®)
-
Objective: To determine if JKB-122 directly binds to a suspected off-target protein in a cellular context.[11][12][13]
-
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with JKB-122 or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein quantification methods like ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both JKB-122-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of JKB-122 indicates that the compound binds to and stabilizes the target protein.
-
3. RNA Sequencing (RNA-seq) for Off-Target Assessment
-
Objective: To obtain an unbiased, global view of the transcriptional changes induced by JKB-122, which can reveal off-target signaling pathways.[14][15][16]
-
Methodology:
-
Experimental Design: Culture cells and treat with JKB-122 or vehicle control. Include multiple biological replicates for each condition (at least 3). Choose appropriate time points for treatment based on the expected kinetics of the cellular response.
-
RNA Extraction: Harvest the cells and extract total RNA using a high-quality RNA extraction kit. Assess RNA quality and quantity (e.g., using a Bioanalyzer).
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Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the JKB-122-treated samples compared to the controls.
-
Pathway and Gene Ontology (GO) Analysis: Use the list of differentially expressed genes to identify enriched biological pathways and GO terms. This can provide insights into the cellular processes affected by JKB-122, including potential off-target effects.
-
-
Visualizations
Caption: Simplified diagram of the Toll-like receptor 4 (TLR4) signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. TaiwanJ Pharmaceuticals reports positive data from trial of JKB-122 [clinicaltrialsarena.com]
- 2. TaiwanJ Pharmaceuticals Announces Positive Results from Phase 2 Orphan Drug Designation Study of JKB-122 on Autoimmune Hepatitis (AIH) - BioSpace [biospace.com]
- 3. biospectrumasia.com [biospectrumasia.com]
- 4. JKB-122 - Wikipedia [en.wikipedia.org]
- 5. What are TLR4 antagonists and how do they work? [synapse.patsnap.com]
- 6. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TaiwanJ Pharmaceuticals Announces Positive Top-Line Results from Phase 2 Study of JKB-122 on Non-Alcoholic Fatty Liver Disease (NAFLD) [prnewswire.com]
- 8. What is JKB-122 used for? [synapse.patsnap.com]
- 9. TaiwanJ Pharmaceuticals Announces Positive Results from Phase 2 Orphan Drug Designation Study of JKB-122 on Autoimmune Hepatitis (AIH) [prnewswire.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
- 16. academic.oup.com [academic.oup.com]
JN122 stability and storage conditions
Important Notice: The identifier "JN122" as provided does not correspond to a publicly documented chemical compound, reagent, or drug in scientific and pharmaceutical databases. Initial searches for this term have predominantly returned information unrelated to chemical stability or experimental research, specifically referencing an episode of an animated series.
Consequently, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, data tables, and experimental protocols as requested. The creation of accurate and reliable technical documentation requires a valid and recognized identifier for the substance .
We recommend verifying the name or code of the compound of interest. It is possible that "this compound" is an internal project code, a typographical error, or an abbreviated name. Please provide a more specific identifier, such as:
-
A full chemical name (e.g., following IUPAC nomenclature)
-
A CAS Registry Number
-
A trade name
-
A different internal or common name
Once a correct identifier is provided, we will be able to generate the comprehensive technical support documentation you require.
For general guidance on handling and storing laboratory reagents, please refer to the following best practices, which may be applicable once the identity of this compound is clarified.
General Troubleshooting for Reagent Stability
This section provides general advice for common issues encountered with research compounds.
| Question | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | - Verify storage conditions (temperature, light exposure) against manufacturer recommendations. - Aliquot stock solutions to minimize freeze-thaw cycles. - Use fresh dilutions for each experiment. |
| Precipitate formation in a stock solution. | Poor solubility or compound degradation. | - Gently warm the solution to see if the precipitate redissolves. - Sonication may also help to redissolve the compound. - If the precipitate does not redissolve, it may indicate degradation, and a fresh stock solution should be prepared. |
| Color change of the compound in solid or solution form. | Oxidation or other chemical degradation. | - Discard the reagent if a significant color change is observed. - Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is known to be sensitive to oxidation. |
General Experimental Workflow for Stability Assessment
Below is a generalized workflow for assessing the stability of a research compound.
Caption: A generalized workflow for determining the stability of a research compound under various storage conditions.
We look forward to assisting you further once more specific information about the compound is available.
Technical Support Center: Overcoming Resistance to JN122 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to JN122, a novel anti-cancer agent, in their cell line experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective tyrosine kinase inhibitor (TKI) targeting the Growth Factor Receptor Pathway Kinase (GFRPK). In sensitive cancer cells, particularly those with activating mutations in the GFRPK gene, this compound blocks downstream signaling through the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm resistance?
To confirm resistance, generate a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line.[1][2] A significant increase in the IC50 value is a primary indicator of acquired resistance.[1][2]
Q3: What are the common mechanisms of acquired resistance to targeted therapies like this compound?
Acquired resistance to targeted cancer therapies can be multifactorial.[3] Common mechanisms include:
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On-target alterations: Secondary mutations in the drug target that prevent the inhibitor from binding effectively.[3][4]
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Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, thereby maintaining proliferation and survival.[3][5][6]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[7]
-
Altered drug metabolism: Cancer cells may develop mechanisms to metabolize and inactivate the drug more rapidly.[3]
Q4: What are the initial steps to investigate the mechanism of resistance in my cell line?
Initial investigations should focus on the most common resistance mechanisms:
-
Target Sequencing: Sequence the GFRPK gene to identify potential secondary mutations that may interfere with this compound binding.
-
Western Blot Analysis: Assess the expression and phosphorylation status of key proteins in the GFRPK pathway and potential bypass pathways (e.g., MET, EGFR, FGFR).[6]
-
Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) or RNA sequencing to examine the expression levels of genes associated with drug resistance, such as ABC transporters.[7][8]
II. Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Gradual loss of this compound efficacy over time.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Perform a cell viability assay to confirm a shift in the IC50 value. 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with this compound to check for resistance stability. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q4). |
| Cell line contamination or genetic drift | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line. |
| Degradation of this compound | 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and stability of the drug. |
Issue 2: High IC50 value for this compound in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Experimental variability | 1. Ensure consistent cell seeding density.[9] 2. Verify the accuracy of drug concentrations. 3. Standardize the incubation time for the cell viability assay (typically 48-72 hours).[10] |
| Intrinsic resistance of a sub-population | 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known. |
| Incorrect assay conditions | 1. Confirm that the chosen cell viability assay is appropriate for your cell line and experimental goals. 2. Ensure the assay readout is within the linear range. |
III. Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| NCI-H1975 | Parental, this compound-sensitive | 15 | - |
| NCI-H1975-JR | This compound-resistant | 450 | 30 |
| A549 | Parental, this compound-sensitive | 25 | - |
| A549-JR | This compound-resistant | 800 | 32 |
IV. Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plate and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the cell viability (%) against the log-transformed concentration of this compound and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
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Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-GFRPK, GFRPK, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
V. Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medscape.com [medscape.com]
- 7. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of JN122
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of JN122.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of a drug candidate like this compound is primarily influenced by its aqueous solubility and intestinal permeability.[1][2] Poor bioavailability is often the result of low solubility, extensive first-pass metabolism, instability within the gastrointestinal (GI) tract, and the inherent physicochemical properties of the drug molecule itself.[3][4] For many new chemical entities, poor aqueous solubility is the most significant barrier to achieving adequate drug absorption.[2][5]
Q2: What are the initial strategies to consider for enhancing the bioavailability of a poorly soluble compound like this compound?
A2: Initial strategies for improving the bioavailability of poorly soluble drugs can be broadly categorized into physical and chemical modifications.[3] Conventional approaches include:
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Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[2][6]
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Salt Formation: For ionizable compounds, forming a more soluble salt is a common and effective method to increase solubility and dissolution rates.[7][8]
-
Use of Surfactants and Co-solvents: These excipients can improve the wetting and solubilization of the drug in the gastrointestinal fluids.[9]
-
pH Adjustment: For compounds with pH-dependent solubility, modifying the microenvironment pH can enhance dissolution.[10]
Q3: What are some of the more advanced formulation strategies for this compound if initial approaches are insufficient?
A3: For compounds with significant bioavailability challenges, advanced formulation strategies are often necessary. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[4][7] Spray drying and hot-melt extrusion are common methods for preparing ASDs.[2]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid carriers, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the GI tract and may even facilitate lymphatic absorption, bypassing first-pass metabolism.[4][5][11]
-
Nanotechnology: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can improve its solubility, stability, and absorption.[1][9][11]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility and dissolution.[5][9]
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility of this compound. | 1. Characterize Physicochemical Properties: Determine the solubility of this compound at different pH values, its pKa, and LogP. 2. Formulation Enhancement: Prepare formulations using techniques like micronization, amorphous solid dispersions, or lipid-based systems to improve dissolution. | Understanding the root cause of poor solubility is crucial for selecting the appropriate enhancement strategy.[4] Different formulation approaches address specific solubility and permeability challenges.[5][7] |
| Extensive first-pass metabolism. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. 2. Route of Administration Comparison: Compare oral (PO) with intravenous (IV) administration to calculate absolute bioavailability and assess the extent of first-pass metabolism. 3. Lipid-Based Formulations: Consider formulations like SEDDS that can promote lymphatic transport, potentially bypassing the liver.[4][11] | Identifying high first-pass metabolism early allows for the exploration of alternative delivery routes or formulation strategies that protect the drug from premature degradation. |
| Efflux by transporters like P-glycoprotein (P-gp). | 1. In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the bidirectional permeability of this compound and identify if it is a P-gp substrate. 2. Co-administration with Inhibitors: In preclinical models, co-administer this compound with a known P-gp inhibitor to see if exposure increases. | P-gp efflux can significantly reduce the net absorption of a drug from the intestine.[2] |
Issue 2: Poor Dissolution Rate of the Formulated this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal formulation strategy. | 1. Re-evaluate Formulation: If using a crystalline form, consider micronization or conversion to an amorphous solid dispersion.[2] 2. Optimize Excipients: For lipid-based systems, screen different oils, surfactants, and co-solvents to find a combination that provides optimal solubilization and dispersion.[5] | The choice of formulation and excipients is critical for achieving the desired dissolution profile. |
| Recrystallization of amorphous this compound. | 1. Stability Studies: Conduct accelerated stability studies on the amorphous solid dispersion to assess its physical stability. 2. Polymer Selection: Choose a polymer for the ASD that has a high glass transition temperature (Tg) and good miscibility with this compound to prevent recrystallization. | The amorphous state is thermodynamically unstable and can revert to the less soluble crystalline form over time.[2] |
Data Presentation
Table 1: Comparison of Preclinical Bioavailability Enhancement Strategies for this compound
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| Micronized Suspension | 10 | 120 ± 25 | 1.5 | 600 ± 110 | 240 |
| Amorphous Solid Dispersion | 10 | 450 ± 90 | 1.0 | 2250 ± 400 | 900 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 600 ± 120 | 0.5 | 3000 ± 550 | 1200 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Spray Drying
-
Materials: this compound, a suitable hydrophilic polymer (e.g., PVP K30, HPMC-AS), and an organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer in the organic solvent in a predetermined ratio (e.g., 1:3 drug-to-polymer weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Set the parameters of the spray dryer: inlet temperature, atomization pressure, and feed rate.
-
Spray the solution into the drying chamber.
-
The solvent rapidly evaporates, leaving a solid dispersion of the drug in the polymer matrix.
-
Collect the dried powder and store it in a desiccator.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of this compound in the dispersion.
-
Powder X-ray Diffraction (PXRD): To verify the absence of crystallinity.
-
In Vitro Dissolution Testing: To compare the dissolution rate of the ASD with the crystalline drug.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare a dissolution medium that simulates intestinal fluid (e.g., Simulated Intestinal Fluid, FaSSIF).
-
Procedure:
-
Fill the dissolution vessels with the dissolution medium and maintain the temperature at 37°C ± 0.5°C.
-
Place a known amount of the this compound formulation (e.g., equivalent to a 10 mg dose) in each vessel.
-
Begin paddle rotation at a specified speed (e.g., 75 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Key steps affecting the oral bioavailability of this compound.
References
- 1. "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JN122 Toxicity Assessment in Non-Cancerous Cell Lines
Disclaimer: The compound "JN122" is a hypothetical agent used for illustrative purposes within this technical support guide. The data, protocols, and troubleshooting scenarios presented are generalized examples based on common practices in cellular toxicology and are intended to serve as a template for researchers working with novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is a novel small molecule inhibitor being investigated for its therapeutic potential. Based on preliminary screening, it is hypothesized to be an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular responses to stress, including apoptosis, inflammation, and proliferation.[1] The JNK pathway is a component of the larger mitogen-activated protein kinase (MAPK) signaling cascade.[1]
Q2: Which non-cancerous cell lines are recommended for initial toxicity screening of this compound?
A2: The choice of cell line should be guided by the intended therapeutic application of this compound. However, for a general toxicity profile, it is recommended to use a panel of cell lines representing different tissues. Commonly used non-cancerous cell lines for toxicological assessment include:
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Hepatocytes: Such as HepG2 (though of cancerous origin, they are often used for liver toxicity studies) or primary human hepatocytes.
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Renal Cells: Such as HEK293 (Human Embryonic Kidney cells) or HK-2 (human kidney proximal tubule cells).
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Fibroblasts: Such as MRC-5 (human lung fibroblasts) or WI-38 (human lung fibroblasts).
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Endothelial Cells: Such as HUVEC (Human Umbilical Vein Endothelial Cells).
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). The stock solution should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Q4: What is the maximum permissible concentration of DMSO in cell culture medium?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. It is generally recommended to not exceed a final DMSO concentration of 0.5% (v/v), and ideally, it should be below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Potential Causes:
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Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in metabolic activity or cell number at the end of the experiment.
-
Edge Effects in Multi-well Plates: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
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Incomplete Dissolution of this compound: If the compound is not fully dissolved in the stock solution or precipitates upon dilution in the culture medium, the actual concentration delivered to the cells will be inconsistent.
-
Pipetting Errors: Inaccurate pipetting of cells, media, or this compound can introduce variability.
Solutions:
-
Cell Seeding:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
Use a hemocytometer or an automated cell counter to accurately determine cell density. .
-
-
Edge Effects:
-
To minimize edge effects, avoid using the outer wells of the multi-well plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Compound Preparation:
-
Vortex the this compound stock solution thoroughly before each use.
-
When diluting in culture medium, add the stock solution to the medium and mix immediately and vigorously to prevent precipitation. Visually inspect for any precipitates.
-
-
Pipetting Technique:
-
Use calibrated pipettes and proper pipetting techniques.
-
When adding reagents to multi-well plates, change pipette tips between different concentrations of this compound.
-
Issue 2: No Apparent Cytotoxicity Observed Even at High Concentrations of this compound
Potential Causes:
-
Low Potency of this compound in the Chosen Cell Line: The specific cell line may lack the target of this compound or have compensatory mechanisms that mitigate its effects.
-
Short Incubation Time: The toxic effects of this compound may require a longer exposure time to manifest.
-
Inactivation of this compound: The compound may be unstable in the culture medium or metabolized by the cells into an inactive form.
-
Sub-optimal Assay Choice: The selected cell viability assay may not be sensitive enough to detect the specific mode of cell death induced by this compound.
Solutions:
-
Expand Cell Line Panel: Test this compound on a broader range of non-cancerous cell lines to identify a sensitive model.
-
Extend Incubation Time: Perform a time-course experiment, for example, by measuring cytotoxicity at 24, 48, and 72 hours.
-
Assess Compound Stability: The stability of this compound in culture medium can be assessed using analytical methods like HPLC.
-
Use Orthogonal Assays: Employ multiple cytotoxicity assays that measure different cellular parameters. For example, combine a metabolic assay (like MTT or PrestoBlue) with an assay that measures membrane integrity (like LDH release) or a marker of apoptosis (like caspase activity).
Issue 3: Discrepancy Between Different Cytotoxicity Assays
Scenario: An MTT assay shows a significant decrease in cell viability with increasing concentrations of this compound, but an LDH release assay shows no significant increase in cytotoxicity.
Potential Cause:
-
This compound may be cytostatic rather than cytotoxic at the tested concentrations. A cytostatic effect would inhibit cell proliferation and reduce metabolic activity (measured by MTT) without causing cell lysis and LDH release.
-
This compound might be inducing apoptosis. Early apoptotic cells have reduced metabolic activity but maintain membrane integrity, hence no LDH release.
Solutions:
-
Perform a Cell Proliferation Assay: Use a method like CyQUANT™ Direct Cell Proliferation Assay or direct cell counting to distinguish between a cytostatic and cytotoxic effect.
-
Assess Apoptosis: Use an Annexin V/PI staining assay to detect apoptotic cells. A significant increase in Annexin V positive and PI negative cells would confirm apoptosis.
-
Measure Caspase Activity: Assays that measure the activity of caspases (e.g., Caspase-3/7 activity assay) can provide further evidence of apoptosis.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Non-Cancerous Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 25.8 |
| MRC-5 | Human Lung Fibroblast | 42.1 |
| HUVEC | Human Umbilical Vein | 18.5 |
| Primary Human Hepatocytes | Human Liver | 12.3 |
Table 2: Time-Dependent Cytotoxicity of this compound in HEK293 Cells
| Incubation Time (hours) | IC50 (µM) |
| 24 | 55.2 |
| 48 | 25.8 |
| 72 | 15.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
LDH Release Measurement:
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.
Protocol 3: Annexin V/PI Staining for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
Interpreting unexpected results with JN122 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JN122, a potent and selective inhibitor of c-Jun N-terminal kinase (JNK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding pocket of c-Jun N-terminal kinase (JNK), preventing its phosphorylation and subsequent activation. By inhibiting JNK, this compound blocks the downstream signaling cascade involved in inflammatory responses and apoptotic pathways.
Q2: What are the recommended in vitro and in vivo starting concentrations for this compound?
For in vitro studies, a starting concentration range of 1 µM to 10 µM is recommended. For in vivo animal studies, a starting dose of 10 mg/kg to 50 mg/kg, administered via intraperitoneal (IP) injection, is a common starting point, though this may require optimization depending on the animal model and disease state.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at concentrations up to 50 mM. For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it in the desired aqueous buffer.
Troubleshooting Unexpected Results
Issue 1: Higher than expected cell viability in apoptosis induction experiments.
If you are observing higher than expected cell viability after treating with an apoptosis-inducing agent in the presence of this compound, consider the following:
-
JNK-independent apoptosis: The apoptotic stimulus you are using may act through a JNK-independent pathway.
-
Insufficient this compound concentration: The concentration of this compound may be too low to achieve complete inhibition of JNK.
-
Cell type specificity: The role of JNK in apoptosis can be cell-type specific. In some cells, JNK may have pro-survival roles.
Issue 2: Unexplained increase in pro-inflammatory cytokine expression.
An unexpected increase in the expression of certain pro-inflammatory cytokines, such as IL-6 or TNF-α, after this compound treatment could be due to:
-
Off-target effects: At high concentrations, this compound may have off-target effects on other kinases, leading to the activation of alternative inflammatory pathways.
-
Feedback loops: Inhibition of the JNK pathway may lead to the compensatory activation of other pro-inflammatory signaling pathways.
Data Presentation
Table 1: Effect of this compound on Cell Viability in an Apoptosis Induction Model
| Treatment Group | Apoptosis Inducer | This compound Concentration (µM) | Cell Viability (%) |
| Control | - | 0 | 100 |
| Apoptosis Inducer Only | + | 0 | 45 |
| This compound + Apoptosis Inducer | + | 1 | 65 |
| This compound + Apoptosis Inducer | + | 5 | 80 |
| This compound + Apoptosis Inducer | + | 10 | 85 |
Table 2: Cytokine Expression Profile after this compound Treatment in LPS-stimulated Macrophages
| Treatment Group | LPS (100 ng/mL) | This compound Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | - | 0 | <10 | <5 | <20 |
| LPS Only | + | 0 | 1500 | 800 | 2500 |
| This compound + LPS | + | 1 | 800 | 450 | 2800 |
| This compound + LPS | + | 5 | 400 | 200 | 3500 |
| This compound + LPS | + | 10 | 250 | 100 | 4200 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-JNK
-
Cell Lysis: Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Treat cells with the desired concentrations of this compound and/or an apoptosis-inducing agent.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound inhibits the JNK signaling pathway.
Caption: Workflow for assessing this compound efficacy.
Caption: Troubleshooting unexpected cell viability.
Technical Support Center: JN122 Cytotoxicity Assays
This center provides guidance for researchers, scientists, and drug development professionals on utilizing cell viability assays to assess the cytotoxicity of the investigational compound JN122.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing this compound cytotoxicity?
A1: The choice of assay depends on the suspected mechanism of action of this compound. A multi-assay approach is recommended.
-
MTT or MTS Assays: These are good starting points as they measure metabolic activity, which is a general indicator of cell health. The MTT assay is robust but requires a solubilization step, while MTS and XTT produce soluble formazan (B1609692) products.
-
LDH Release Assay: This assay is ideal if you suspect this compound causes membrane damage, as it measures the release of lactate (B86563) dehydrogenase (LDH) from compromised cells.[1] It's a marker for late-stage apoptosis or necrosis.[2]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive assays that measure the levels of ATP in viable cells.
-
Caspase-Glo® 3/7 Assay: If you hypothesize that this compound induces apoptosis, this luminescent assay can specifically measure the activity of key executioner caspases.[3]
Q2: What are the essential controls I need to include in my cytotoxicity experiments?
A2: Proper controls are crucial for accurate data interpretation.
-
Untreated Control (Negative Control): Cells cultured in medium without any treatment. This represents 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This ensures that the observed cytotoxicity is not due to the solvent itself. The final DMSO concentration should typically be kept below 0.5%.[2]
-
Positive Control: A known cytotoxic compound (e.g., cisplatin, doxorubicin) to confirm that the assay is working correctly and the cells are responsive to cytotoxic agents.
-
Medium-Only Control (Blank): Wells containing only culture medium to determine background absorbance or luminescence.[4]
-
Maximum LDH Release Control (for LDH assay): Cells treated with a lysis buffer to induce 100% cell death, representing the maximum possible LDH release.[4]
Q3: How do I determine the optimal cell seeding density for my experiments?
A3: Optimizing cell seeding density is critical for reliable results. Too few cells can lead to a weak signal, while too many can cause over-confluence and artifacts.[2][5]
-
Perform a Titration Experiment: Seed cells at various densities (e.g., from 1,000 to 100,000 cells/well in a 96-well plate) and incubate for the intended duration of your experiment (e.g., 24, 48, 72 hours).[2][5]
-
Select a Density in the Logarithmic Growth Phase: Choose a seeding density that ensures the cells are in the exponential (log) growth phase at the end of the experiment. This is when they are most metabolically active and responsive.[5]
Q4: How should I interpret the IC50 value for this compound?
A4: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit cell viability by 50%.[6][7][8]
-
Potency: A lower IC50 value indicates higher potency, meaning a lower concentration of the compound is needed to achieve a 50% reduction in cell viability.[8]
-
Comparison: You can compare the IC50 of this compound to that of a standard cytotoxic drug (like cisplatin) to gauge its relative potency.[9]
-
Context is Key: The IC50 value is dependent on the cell line, treatment duration, and the specific assay used.[7] It does not, by itself, distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[10] Further mechanistic studies are often needed.[11]
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| High Variability Between Replicate Wells | Inconsistent cell seeding due to clumping. | Ensure a single-cell suspension before seeding. Mix the cell suspension gently between pipetting.[12] |
| "Edge effect" causing evaporation in outer wells. | Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to maintain humidity.[12] | |
| Pipetting errors. | Use calibrated pipettes and ensure consistent technique.[13] | |
| Low Absorbance/Signal in MTT/MTS Assay | Too few cells were seeded. | Optimize cell seeding density by performing a titration experiment.[2] |
| Insufficient incubation time with the assay reagent. | Increase the incubation time (typically 1-4 hours for MTT).[2] | |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete dissolution by using an appropriate solvent (e.g., acidified SDS) and thorough mixing.[14] | |
| High Background in Untreated Controls (LDH Assay) | High endogenous LDH activity in the serum. | Reduce the serum concentration in the culture medium during the assay (e.g., to 1-5%) or use serum-free medium.[1][15] |
| Overly forceful pipetting damaging cell membranes. | Handle cells gently during media changes and reagent addition.[2] | |
| Cells are overgrown or unhealthy. | Use cells in the logarithmic growth phase and ensure they are not over-confluent.[2] | |
| Cell Viability Exceeds 100% | This compound may have a proliferative effect at low concentrations. | This could be a real biological effect (hormesis).[16] |
| Pipetting error leading to more cells in treated wells than control wells. | Ensure proper mixing of cell suspension before seeding.[16] | |
| Interference from the compound with the assay reagents. | Run a control with this compound in cell-free medium to check for direct reduction of the assay substrate. |
Data Presentation
Summarize your quantitative data in a clear and organized manner.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Assay Type | IC50 (µM) ± SD |
| MCF-7 (Breast Cancer) | MTT | 12.5 ± 1.8 |
| A549 (Lung Cancer) | MTS | 15.2 ± 2.1 |
| HeLa (Cervical Cancer) | LDH Release | 25.8 ± 3.5 |
| Cisplatin (Positive Control) | MTT | 8.7 ± 1.1 |
Table 2: Dose-Dependent Cytotoxicity of this compound on A549 Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability ± SD |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 78.1 ± 6.3 |
| 10 | 60.4 ± 5.9 |
| 20 | 45.2 ± 4.1 |
| 50 | 22.7 ± 3.5 |
| 100 | 8.9 ± 2.0 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium. For adherent cells, aspirate the media gently. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.
-
Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the medium-only control. Calculate cell viability as a percentage relative to the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Protocol 2: LDH Release Assay
This protocol quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[3]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare Controls: Set up triplicate wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Treat cells with 10 µL of a 10X Lysis Buffer 45 minutes before the end of the incubation period.[15]
-
Medium Background: Wells with medium but no cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[3]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[15] Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]
-
Data Analysis: Subtract the 680 nm background absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Visual Guides
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 12. m.youtube.com [m.youtube.com]
- 13. biocompare.com [biocompare.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Flow cytometry troubleshooting after JN122 treatment
< Technical Support Center: Flow Cytometry Analysis After JN122 Treatment
Disclaimer: Information regarding a specific compound named "this compound" is not publicly available. This guide provides a comprehensive framework for troubleshooting flow cytometry experiments after treatment with a novel small molecule inhibitor, using "this compound" as a placeholder. The principles and methodologies described are broadly applicable to drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial problems observed in flow cytometry after treating cells with a new compound like this compound?
A1: The most frequent initial challenges include unexpected changes in cell viability, alterations in forward and side scatter properties, increased background fluorescence (autofluorescence), and variability in target marker expression.[1][2][3] It is crucial to establish a baseline with untreated and vehicle-treated controls to accurately interpret these changes.
Q2: My untreated cells look fine, but after this compound treatment, I see a high level of background fluorescence across all my channels. What could be the cause?
A2: This is a classic sign of drug-induced autofluorescence.[4][5][6] Many small molecule compounds are intrinsically fluorescent and can accumulate within cells, or they may induce cellular stress that leads to the production of autofluorescent molecules like NAD(P)H and flavins.[4][6][7] To confirm this, run a sample of this compound-treated, unstained cells. If they are significantly more fluorescent than the vehicle-treated, unstained cells, autofluorescence is the likely cause.
Q3: How can I mitigate the effects of autofluorescence caused by this compound?
A3: Several strategies can be employed:
-
Include a "Treated-Unstained" Control: This is the most critical control. The signal from this sample can be used to set baseline fluorescence gates for your stained samples.[5]
-
Use Bright Fluorochromes: For your antibodies of interest, choose bright fluorochromes (e.g., PE, APC) that can be distinguished from the typically broad-spectrum autofluorescence.[3]
-
Spectral Flow Cytometry: If available, spectral cytometry is a powerful tool that can create a unique spectral "signature" for the autofluorescence and computationally subtract it from your data, a process known as "unmixing".[6][8]
-
Choose Fluorochromes in the Far-Red Spectrum: Autofluorescence is often most intense in the blue and green channels.[8] Using fluorochromes that emit in the far-red spectrum can often help avoid the issue.
Q4: After this compound treatment, my cell viability is very low. How does this affect my data?
A4: Low viability is a significant concern as dead cells can non-specifically bind antibodies and exhibit increased autofluorescence, leading to false-positive results.[3][9][10] It is essential to include a viability dye in your staining panel to exclude dead cells from the analysis. This ensures you are analyzing the specific effects of this compound on the living cell population.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during flow cytometry analysis of cells treated with novel compounds.
Issue 1: Weak or No Signal for Target Protein
| Possible Cause | Recommended Solution |
| This compound downregulates the target protein. | This may be the biological effect. Confirm with an orthogonal method like Western Blot or qPCR. Include a positive control cell line or treatment known to express the target.[2][11] |
| Antibody concentration is too low. | Titrate your antibody to determine the optimal concentration for staining. This is a critical step for every new antibody-fluorochrome conjugate.[10] |
| Inadequate fixation/permeabilization (for intracellular targets). | The chosen method may mask the epitope or be insufficient. Optimize the fixation (e.g., formaldehyde (B43269) concentration/time) and permeabilization (e.g., methanol, saponin, Triton X-100) method for your specific antibody and target.[2][11] |
| Fluorochrome is dim or photobleached. | Pair antibodies for low-expressing targets with bright fluorochromes.[2][9] Always protect fluorescent reagents from light.[2] |
| Instrument settings (laser power, PMT voltages) are not optimal. | Use single-stained compensation controls to ensure PMT voltages are set correctly to place the positive peak on scale and achieve good separation from the negative population.[2][3] |
Issue 2: High Background Signal / Non-Specific Staining
| Possible Cause | Recommended Solution |
| Drug-induced autofluorescence. | Run a treated, unstained control. If positive, see FAQ Q2 & Q3 for mitigation strategies.[4][5][6] |
| High percentage of dead cells. | Always include a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to exclude dead cells from your analysis gate.[3][10] |
| Antibody concentration is too high. | An excess of antibody can lead to non-specific binding.[3][10] Perform an antibody titration to find the concentration that provides the best signal-to-noise ratio. |
| Fc receptor-mediated antibody binding. | Many immune cells (e.g., macrophages, B cells) have Fc receptors that can bind antibodies non-specifically.[12][13] Incubate cells with an Fc blocking reagent before adding your primary antibodies.[12] |
| Inadequate washing. | Ensure sufficient washing steps are performed after antibody incubation to remove any unbound antibody.[3][11] Consider adding a small amount of detergent like Tween-20 to wash buffers.[14] |
Issue 3: Altered Scatter Properties (FSC/SSC)
| Possible Cause | Recommended Solution |
| This compound induces apoptosis or necrosis. | Apoptotic cells typically shrink (decreased FSC), while necrotic cells can swell (increased FSC) and show increased granularity (SSC).[15] Correlate scatter changes with viability and apoptosis markers (e.g., Annexin V). |
| This compound causes cell cycle arrest. | Cells arrested in G2/M phase will be larger than cells in G1, leading to an increased FSC.[16] Perform a cell cycle analysis using a DNA-binding dye like Propidium Iodide (PI) or DAPI to confirm.[17][18] |
| This compound induces cellular stress or morphological changes. | The compound may cause changes in cell size, granularity, or morphology.[1][4] This is part of the treatment's phenotype. Document these changes and ensure gating strategies are adjusted accordingly, always comparing to vehicle-treated controls. |
| Cell clumping or aggregation. | Drug treatment can sometimes make cells sticky. Use doublet discrimination gates (e.g., FSC-H vs FSC-A) to exclude aggregates from your analysis.[15] Ensure cells are in a single-cell suspension before acquisition.[14] |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and PI Staining
This protocol is for assessing programmed cell death in response to this compound treatment.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with desired concentrations of this compound and a vehicle control for the determined time period. Include a positive control for apoptosis (e.g., staurosporine).[17]
-
Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle cell scraper or Trypsin-EDTA.[17] Centrifuge the collected cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[17]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[17]
-
Antibody Incubation: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analysis: Analyze immediately on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
-
Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 1, steps 1-2.
-
Fixation: Wash the cell pellet once with PBS. Resuspend the pellet in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[17] Incubate at -20°C for at least 2 hours.[17]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.[17]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze on a flow cytometer using a linear scale for the DNA content channel. Model the cell cycle phases (G1, S, G2/M) using appropriate software.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical pathway where this compound inhibits Kinase B.
Experimental Workflow Diagram
Caption: General workflow for flow cytometry after drug treatment.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common flow issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 4. Role of Autofluorescence in Flow Cytometric Analysis of Escherichia coli Treated with Bactericidal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 7. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 8. beckman.com [beckman.com]
- 9. biocompare.com [biocompare.com]
- 10. sanguinebio.com [sanguinebio.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Validation & Comparative
A Comparative Guide to MDM2 Inhibitors: Benchmarking JN122 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecule inhibitors targeting the MDM2-p53 protein-protein interaction has opened a promising avenue in cancer therapy. By disrupting this interaction, these molecules aim to reactivate the tumor suppressor p53 in cancer cells that retain wild-type TP53. JN122, a novel spiroindoline-containing molecule, has emerged as a potent MDM2 inhibitor. This guide provides an objective comparison of this compound with other notable MDM2 inhibitors in clinical development — navtemadlin (B612071) (KRT-232), siremadlin (B612089) (HDM201), and milademetan (B560421) (DS-3032b) — supported by available preclinical data.
The p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair.[1] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[1] MDM2, an E3 ubiquitin ligase, binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[2] This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting cancer cell survival and proliferation.[2] MDM2 inhibitors are designed to disrupt the MDM2-p53 interaction, thereby liberating p53 to exert its tumor-suppressive functions.
Caption: The p53-MDM2 signaling pathway and the mechanism of action for MDM2 inhibitors like this compound.
Comparative Analysis of MDM2 Inhibitors
This section presents a comparative overview of the biochemical potency and cellular activity of this compound and other leading MDM2 inhibitors. The data is compiled from various preclinical studies. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence the results.
Biochemical Potency
The binding affinity of an inhibitor to its target is a key determinant of its potency. This is often measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in biochemical assays.
| Inhibitor | Target | Binding Affinity (Ki) | Biochemical IC50 | Assay Type |
| This compound | MDM2 | 0.7 nM[3] | - | Not Specified |
| Navtemadlin (KRT-232) | MDM2 | 0.045 nM (Kd)[4] | 0.6 nM[4] | Not Specified |
| Siremadlin (HDM201) | MDM2 | 0.21 nM[5][6] | - | Not Specified |
| Milademetan (DS-3032b) | MDM2 | Not Reported | Not Reported | Not Reported |
Note: Kd (dissociation constant) is also a measure of binding affinity.
Cellular Activity
The in vitro efficacy of MDM2 inhibitors is typically assessed by their ability to inhibit the proliferation of cancer cell lines with wild-type p53. The IC50 value represents the concentration of the inhibitor required to reduce cell viability by 50%.
| Inhibitor | Cell Line (Cancer Type) | Antiproliferative IC50 |
| This compound | HCT-116 (Colon) | 39.6 nM[7][8] |
| RKO (Colon) | 43.2 nM[3] | |
| U2-OS (Osteosarcoma) | 10.8 nM[3] | |
| A549 (Lung) | 2.9 nM[3] | |
| MSTO-211H (Mesothelioma) | 9.48 nM[3] | |
| HepG2 (Liver) | 0.32 nM[3] | |
| Navtemadlin (KRT-232) | HCT116 (Colon) | 10 nM[4] |
| Siremadlin (HDM201) | Not Reported | Not Reported |
| Milademetan (DS-3032b) | Neuroblastoma (TP53-WT) | Selectively inhibits viability[9][10] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the antitumor activity of drug candidates.
| Inhibitor | Xenograft Model | Dosing | Outcome |
| This compound | MOLM-13 (Leukemia) | 25, 50, 100 mg/kg, p.o. | Increased median survival up to 31 days at the highest dose with good tolerability.[3] |
| Navtemadlin (KRT-232) | Myelofibrosis | 240 mg daily for 7 days in a 28-day cycle | Reduced biomarkers of disease severity.[11] |
| Siremadlin (HDM201) | Multiple human cancer xenografts | Various oral dosing schedules | Tumor regression observed.[12] |
| Milademetan (DS-3032b) | Neuroblastoma (SH-SY5Y) | 50 mg/kg, p.o. (4 days on, 2 days off) | Delayed tumor growth and prolonged survival.[9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of drug candidates. Below are representative protocols for key assays used in the characterization of MDM2 inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction
This assay quantitatively measures the inhibition of the MDM2-p53 interaction.
-
Reagents : Recombinant human MDM2 protein (e.g., tagged with biotin), a fluorescently labeled p53-derived peptide (e.g., Cy5-labeled), and a FRET donor (e.g., Europium-labeled streptavidin).
-
Procedure :
-
In a 384-well plate, add the MDM2 inhibitor at various concentrations.
-
Add the biotinylated MDM2 protein and the Cy5-p53 peptide.
-
Incubate to allow for binding.
-
Add the Europium-labeled streptavidin, which binds to the biotinylated MDM2.
-
Incubate to allow for the FRET reaction to occur.
-
-
Detection : Excite the donor fluorophore at approximately 340 nm and measure the emission at the acceptor's wavelength (around 665 nm). A decrease in the FRET signal indicates inhibition of the MDM2-p53 interaction.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for MDM2-p53 Interaction
AlphaLISA is another proximity-based assay to screen for inhibitors of protein-protein interactions.
-
Reagents : GST-tagged MDM2, His-tagged p53, anti-GST AlphaLISA acceptor beads, and Nickel chelate donor beads.
-
Procedure :
-
Incubate GST-MDM2 with the test compound.
-
Add His-p53 and incubate to allow for protein-protein interaction.
-
Add anti-GST acceptor beads and incubate.
-
Add Ni-chelate donor beads and incubate in the dark.
-
-
Detection : Excite the donor beads at 680 nm and measure the emission at 615 nm. A decrease in the AlphaLISA signal indicates that the test compound has disrupted the MDM2-p53 interaction.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of an MDM2 inhibitor in a mouse model.
-
Cell Culture and Implantation :
-
Culture a human cancer cell line with wild-type p53 (e.g., MOLM-13).
-
Inject a suspension of these cells subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment :
-
Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the MDM2 inhibitor (e.g., this compound) orally at predetermined doses and schedules. The control group receives the vehicle.
-
-
Efficacy Evaluation :
-
Measure tumor volume regularly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
References
- 1. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
- 4. revvity.com [revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. MDM2 affinity measurements by Time Resolved Fluorescence Energy Transfer (TR-FRET) assay [bio-protocol.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 ProteinâProtein Interaction and Exerts Robust In Vivo Antitumor Efficacy - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 12. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Showdown: JN122 versus Nutlin-3a in p53-MDM2 Inhibition
For Immediate Release
In the landscape of cancer therapeutics targeting the p53-MDM2 axis, two small molecule inhibitors, Nutlin-3a and the more recent entrant JN122, have garnered significant attention. Both compounds are designed to disrupt the interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2, thereby reactivating p53's potent tumor-suppressive functions. This guide provides a detailed, data-supported comparison of the efficacy of this compound and Nutlin-3a for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Strategy with Potency Distinctions
Both this compound and Nutlin-3a are potent and selective inhibitors of the MDM2-p53 interaction. They function by occupying the p53-binding pocket on the MDM2 protein, preventing MDM2 from targeting p53 for proteasomal degradation. This leads to the stabilization and accumulation of p53 in cancer cells harboring wild-type p53. The activated p53 can then transcriptionally upregulate its target genes, leading to cell cycle arrest, apoptosis, and senescence.
While the fundamental mechanism is the same, emerging data suggests that this compound, a spiroindoline-containing molecule, exhibits significantly higher potency compared to Nutlin-3a.
Quantitative Efficacy: A Clear Advantage for this compound
The superior potency of this compound is evident in its lower half-maximal inhibitory concentrations (IC50) in various cancer cell lines and its ability to induce downstream p53 signaling at significantly lower concentrations than Nutlin-3a.
Table 1: Comparative Antiproliferative Activity (IC50)
| Compound | HCT-116 (Colon Cancer) | RKO (Colon Cancer) | U2-OS (Osteosarcoma) | A549 (Lung Cancer) | MSTO-211H (Mesothelioma) | HepG2 (Liver Cancer) | HEK-293 (Normal Kidney) |
| This compound | 39.6 nM[1] | 43.2 nM | 10.8 nM | 2.9 nM | 9.48 nM | 0.32 nM | 4.28 µM[1] |
| Nutlin-3a | ~1 µM (dependent on cell line) | - | ~2-10 µM (for apoptosis)[2] | - | - | - | - |
Table 2: Potency in p53 Pathway Activation (HCT-116 cells)
| Compound | Concentration for Relevant Upregulation of p53, p21, and MDM2 |
| This compound | 39.6 nM |
| Nutlin-3a | 2.5 µM |
Data from a comparative Western blot analysis.
In Vivo Antitumor Efficacy
Both this compound and Nutlin-3a have demonstrated in vivo antitumor activity in xenograft models.
This compound: In a MOLM-13 xenograft mouse model, oral administration of this compound at 25, 50, and 100 mg/kg resulted in a dose-dependent increase in median survival, with the highest dose achieving a median survival of 31 days with good tolerability.
Nutlin-3a: In a U-2 OS xenograft model, treatment with Nutlin-3a significantly inhibited tumor growth compared to the control group, with a mean tumor volume of 480 mm³ versus 1751 mm³ after two weeks of treatment.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Nutlin-3a for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for p53 Pathway Activation
-
Cell Treatment and Lysis: Treat cells with this compound or Nutlin-3a at the indicated concentrations for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with the compounds for 24 hours. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound or Nutlin-3a for 48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: p53 signaling pathway and the mechanism of action of this compound and Nutlin-3a.
Caption: General experimental workflow for comparing the efficacy of this compound and Nutlin-3a.
Conclusion
The available data strongly indicates that while both this compound and Nutlin-3a are effective inhibitors of the MDM2-p53 interaction, this compound demonstrates significantly greater potency in vitro. This is highlighted by its lower IC50 values across multiple cancer cell lines and its ability to activate the p53 pathway at nanomolar concentrations that are substantially lower than those required for Nutlin-3a. Both compounds show promise in preclinical in vivo models. For researchers and drug developers, this compound represents a highly potent next-generation MDM2 inhibitor that warrants further investigation as a potential cancer therapeutic.
References
JN122: A Potent MDM2 Inhibitor for p53 Wild-Type Cancers - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JN122, a novel spiroindoline derivative, with other MDM2 inhibitors in the context of p53 wild-type cancer models. The information is compiled from preclinical studies and is intended to offer an objective overview of its performance, supported by experimental data and detailed methodologies.
Mechanism of Action: Restoring p53 Tumor Suppressor Function
In cancers with wild-type p53, the tumor suppressor function of p53 is often abrogated by its negative regulator, Mouse Double Minute 2 homolog (MDM2). MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity. This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, this compound blocks its interaction with p53, leading to the stabilization and activation of p53. This, in turn, induces the transcription of p53 target genes, resulting in cell cycle arrest, apoptosis, and senescence in cancer cells.
Caption: p53 activation pathway upon this compound-mediated MDM2 inhibition.
Comparative Performance of this compound
This compound has demonstrated superior or comparable in vitro and in vivo efficacy against various p53 wild-type cancer models when compared to other well-characterized MDM2 inhibitors, such as RG-7388 (Idasanutlin) and Nutlin-3a.
In Vitro Efficacy: Cell Proliferation Inhibition
The half-maximal inhibitory concentration (IC50) values of this compound, RG-7388, and Nutlin-3a in different p53 wild-type cancer cell lines are summarized below. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | RG-7388 IC50 (nM) | Nutlin-3a IC50 (µM) |
| RKO | Colon Carcinoma | 43.2[1] | ~30[2] | >10 |
| U2OS | Osteosarcoma | 10.8[1] | ~43-92[3] | ~4-6[4] |
| A549 | Lung Carcinoma | 2.9[1] | N/A | >10 |
| MSTO-211H | Mesothelioma | 9.48[1] | N/A | N/A |
| HepG2 | Hepatocellular Carcinoma | 0.32[1] | N/A | N/A |
| HCT-116 | Colorectal Carcinoma | N/A | ~10[2] | ~2.3 |
| SJSA-1 | Osteosarcoma | N/A | ~10[2] | ~1-2 |
| MOLM-13 | Acute Myeloid Leukemia | N/A | N/A | N/A |
N/A: Data not available in the reviewed sources.
In Vivo Efficacy: Xenograft Tumor Models
In a MOLM-13 acute myeloid leukemia xenograft mouse model, oral administration of this compound led to a dose-dependent increase in median survival, with the highest dose (100 mg/kg) extending survival to 31 days with minimal toxicity, as indicated by less than 10% body weight loss[1]. This suggests good tolerability and potent anti-tumor activity in a systemic cancer model[5].
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and its counterparts are provided below.
Western Blot Analysis for p53 Pathway Activation
This protocol is used to detect the protein levels of p53 and its downstream targets, such as p21 and MDM2, following treatment with MDM2 inhibitors.
Caption: Workflow for Western Blot analysis.
-
Cell Culture and Treatment: Plate p53 wild-type cancer cells (e.g., HCT-116, RKO, U2OS) and treat with various concentrations of this compound, RG-7388, Nutlin-3a, or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Following washes with TBST, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, RG-7388, or Nutlin-3a for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Xenograft Mouse Model of Acute Myeloid Leukemia
This in vivo model is used to evaluate the anti-tumor efficacy and tolerability of this compound.
Caption: Workflow for the MOLM-13 xenograft mouse model.
-
Cell Preparation: Culture MOLM-13 cells and resuspend them in a suitable medium, such as PBS or a mixture with Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Cell Inoculation: Inject a specific number of MOLM-13 cells (e.g., 5 x 10^6) intravenously into the tail vein of each mouse.
-
Treatment: Once tumors are established (as monitored by bioluminescence imaging if using luciferase-expressing cells or other methods), randomize the mice into treatment groups. Administer this compound orally at different doses (e.g., 25, 50, 100 mg/kg) or a vehicle control according to a predefined schedule.
-
Monitoring: Monitor tumor progression, body weight (as an indicator of toxicity), and overall health of the mice regularly.
-
Endpoint: The primary endpoint is typically an increase in median survival. The study is concluded when mice reach a predetermined endpoint (e.g., significant tumor burden, weight loss, or other signs of distress).
Conclusion
The available preclinical data strongly suggest that this compound is a highly potent MDM2 inhibitor with significant anti-tumor activity in p53 wild-type cancer models. Its superior potency in several cell lines compared to established MDM2 inhibitors like RG-7388 and Nutlin-3a, coupled with its promising in vivo efficacy and tolerability, positions this compound as a compelling candidate for further clinical development in the treatment of cancers harboring wild-type p53. The provided experimental frameworks offer a basis for the continued investigation and validation of this and other next-generation p53-activating therapeutic agents.
References
- 1. massivebio.com [massivebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Nutlin-3a: A Potential Therapeutic Opportunity for TP53 Wild-Type Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JN122 Cross-Reactivity with Homologous Kinase Proteins
This guide provides a detailed comparison of the binding affinity and specificity of the monoclonal antibody JN122 against its intended target, Human Kinase A (HKA), and two closely related proteins, Human Kinase B (HKB) and Human Kinase C (HKC). The following sections present quantitative data from Surface Plasmon Resonance (SPR) analysis, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Quantitative Binding Affinity Data
The binding kinetics of this compound with HKA, HKB, and HKC were determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kᴅ), association rate constant (kₐ), and dissociation rate constant (k𝘥) are summarized in the table below. A lower Kᴅ value indicates a higher binding affinity.
| Target Protein | Association Rate (kₐ) (1/Ms) | Dissociation Rate (k𝘥) (1/s) | Equilibrium Dissociation Constant (Kᴅ) (M) |
| Human Kinase A (HKA) | 2.1 x 10⁵ | 8.5 x 10⁻⁵ | 4.0 x 10⁻¹⁰ |
| Human Kinase B (HKB) | 1.5 x 10⁴ | 3.2 x 10⁻³ | 2.1 x 10⁻⁷ |
| Human Kinase C (HKC) | No significant binding detected | No significant binding detected | > 10⁻⁵ |
The data clearly indicates that this compound binds to its intended target, HKA, with high affinity. A significantly lower affinity is observed for HKB, suggesting a weak cross-reactivity. No measurable binding was detected for HKC under the experimental conditions used, indicating high specificity of this compound for HKA over HKC.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
This protocol outlines the methodology used to determine the binding kinetics of this compound.
-
Instrumentation: A Biacore T200 instrument was used for all SPR experiments.
-
Immobilization:
-
A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).
-
Recombinant human kinases (HKA, HKB, and HKC) were immobilized on separate flow cells in 10 mM sodium acetate (B1210297) buffer, pH 4.5, to a target density of approximately 2000 response units (RU).
-
The remaining activated groups were blocked by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell was prepared using the same activation and blocking procedure but without protein immobilization.
-
-
Binding Analysis:
-
This compound was serially diluted in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to concentrations ranging from 1 nM to 500 nM.
-
Each concentration was injected over the flow cells at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 600-second dissociation phase with HBS-EP+ buffer.
-
The sensor surface was regenerated between cycles with an injection of 10 mM glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
The response curves were double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software to determine the kₐ, k𝘥, and Kᴅ values.
-
Visualizations
The following diagrams illustrate the principles of antibody cross-reactivity and the experimental workflow for the SPR analysis.
Caption: Conceptual diagram of this compound binding specificity and cross-reactivity.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound.
In Vivo Antitumor Activity of JN122: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor activity of JN122, a novel spiroindoline-containing MDM2 inhibitor, against other MDM2 inhibitors. The data presented is based on available preclinical studies and is intended to offer a comprehensive overview for researchers in oncology and drug development.
Executive Summary
This compound is a potent small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical pathway often dysregulated in cancer. By disrupting this interaction, this compound liberates the tumor suppressor protein p53 from MDM2-mediated degradation, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] Preclinical data demonstrates that this compound exhibits robust in vivo antitumor efficacy in a systemic mouse xenograft model of MOLM-13, a human acute myeloid leukemia (AML) cell line.[1] This guide compares the in vivo performance of this compound with other notable MDM2 inhibitors, namely Nutlin-3a, Idasanutlin (B612072) (RG7388), and Siremadlin (HDM201).
Comparative Efficacy of MDM2 Inhibitors
The following table summarizes the in vivo antitumor activity of this compound and its comparators. It is important to note that the experimental conditions, including the cancer models, dosing regimens, and endpoints, may vary between studies, warranting caution in direct head-to-head comparisons.
| Compound | Cancer Model | Dosing and Administration | Key Efficacy Findings | Reference |
| This compound | MOLM-13 Xenograft (mouse) | 25, 50, and 100 mg/kg, p.o. | Increased median survival up to 31 days at the highest dose with good tolerability. | [2] |
| Nutlin-3a | U-2 OS Osteosarcoma Xenograft (mouse) | Daily treatment for 2 weeks | Pronounced anti-proliferative and cytotoxic effect, leading to tumor growth inhibition. | [3] |
| Idasanutlin (RG7388) | SJSA1 Osteosarcoma Xenograft (nude mice) | Daily oral administration | More effective than RG7112 at lower doses, demonstrating dose-dependent tumor growth inhibition. | [4] |
| Siremadlin (HDM201) | Multiple Xenograft Models (p53 wild-type) | Various dosing schedules, p.o. | Triggered rapid and sustained activation of p53-dependent pharmacodynamic biomarkers resulting in tumor regression. | [5] |
Experimental Protocols
The following section outlines a generalized methodology for assessing the in vivo antitumor activity of a compound like this compound, based on common practices reported in the cited preclinical studies.
1. Cell Lines and Culture:
-
Cell Line: MOLM-13 (human acute myeloid leukemia) is a commonly used cell line for in vivo studies of AML therapeutics.[6]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Models:
-
Species and Strain: Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or nude mice, are used to prevent rejection of human tumor xenografts.
-
Xenograft Establishment: A specific number of cancer cells (e.g., 5 x 10^6 MOLM-13 cells) are injected subcutaneously or intravenously into the mice to establish solid or systemic tumors, respectively.[7]
3. Drug Administration:
-
Formulation: The investigational drug (e.g., this compound) and vehicle control are prepared in an appropriate formulation for the chosen route of administration.
-
Dosing and Schedule: Animals are randomized into treatment and control groups. The drug is administered at various dose levels (e.g., 25, 50, 100 mg/kg for this compound) and on a defined schedule (e.g., daily, twice daily).[2]
4. Efficacy Evaluation:
-
Tumor Growth Inhibition: For subcutaneous models, tumor volume is measured regularly using calipers. Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle-treated control group.
-
Survival Analysis: For systemic models or when assessing long-term efficacy, the primary endpoint is often overall survival. Kaplan-Meier survival curves are generated to compare the different treatment groups.
-
Biomarker Analysis: At the end of the study, tumors and/or blood samples may be collected for pharmacodynamic biomarker analysis (e.g., Western blotting for p53, p21) to confirm the drug's mechanism of action.
Visualizing the Path to In Vivo Validation
The following diagrams illustrate the key concepts and workflows involved in the in vivo validation of an antitumor agent like this compound.
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
Caption: A typical workflow for in vivo validation of antitumor activity.
References
- 1. Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
- 3. academic.oup.com [academic.oup.com]
- 4. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 7. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Spiroindoline-Based MDM2-p53 Inhibitors: JN122, SAR405838, and MI-1061
A deep dive into the preclinical data of three potent spiroindoline compounds targeting the MDM2-p53 protein-protein interaction reveals JN122 as a promising candidate with robust in vivo antitumor efficacy. This guide provides a comprehensive comparison of this compound with two other notable spiroindoline inhibitors, SAR405838 (also known as MI-77301) and MI-1061, focusing on their biochemical potency, cellular activity, and pharmacokinetic profiles.
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its inactivation is a hallmark of many cancers. In tumors with wild-type p53, the protein's function is often abrogated by the over-expression of its negative regulator, Mouse Double Minute 2 homolog (MDM2). The discovery of small molecules that can inhibit the MDM2-p53 protein-protein interaction, thereby reactivating p53, has been a major focus of cancer drug discovery. Spiroindoline scaffolds have emerged as a particularly promising class of MDM2 inhibitors. This report provides a comparative analysis of three such compounds: this compound, SAR405838, and MI-1061.
Biochemical and Cellular Potency
A summary of the in vitro activity of the three compounds is presented in Table 1. All three compounds exhibit high-affinity binding to MDM2 and potent inhibition of cancer cell proliferation in p53 wild-type cell lines.
Table 1: In Vitro Activity of this compound, SAR405838, and MI-1061
| Compound | MDM2 Binding Affinity (Ki, nM) | Cell Line | IC50 (nM) |
| This compound | 0.7 | HCT-116 | 39.6[1] |
| RKO | 43.2 | ||
| U2OS | 10.8 | ||
| A549 | 2.9 | ||
| MSTO-211H | 9.48 | ||
| HepG2 | 0.32 | ||
| HEK-293 (normal) | 4280[1] | ||
| SAR405838 | 0.88[2] | SJSA-1 | 92[2] |
| RS4;11 | 89[2] | ||
| LNCaP | 270[2] | ||
| HCT-116 | 200[2] | ||
| MI-1061 | 0.16[3] | SJSA-1 | 100[3] |
| HCT-116 (p53+/+) | 250[3] | ||
| HCT-116 (p53-/-) | >10000[3] |
This compound demonstrates potent inhibition of cell proliferation across a panel of cancer cell lines, with particularly noteworthy low nanomolar activity in A549, MSTO-211H, and HepG2 cells. Importantly, this compound shows significantly lower potency against the normal human embryonic kidney cell line HEK-293, suggesting a favorable therapeutic window.[1] SAR405838 and MI-1061 also display potent low nanomolar to sub-micromolar activity in various cancer cell lines.[2][3] MI-1061's lack of activity in a p53-knockout cell line (HCT-116 p53-/-) confirms its p53-dependent mechanism of action.[3]
Pharmacokinetic Properties
A comparative summary of the available pharmacokinetic data for the three compounds is provided in Table 2.
Table 2: Pharmacokinetic Parameters of this compound and SAR405838 in Mice
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) |
| This compound | 10 mg/kg, p.o. | 1039 | 2 | 5634 | 4.3 | 45.1 |
| SAR405838 | 25 mg/kg, p.o. | ~1500 | ~4 | ~8000 | ~4 | Not explicitly stated |
Pharmacokinetic data for MI-1061 in mice was not available in the reviewed literature.
This compound exhibits good oral pharmacokinetic properties in mice, with a Cmax of 1039 ng/mL and an oral bioavailability of 45.1%. SAR405838 also demonstrates good oral exposure in mice.[4] While specific bioavailability data for MI-1061 is not provided, it is described as being orally bioavailable.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these spiroindoline compounds is the inhibition of the MDM2-p53 interaction. This restores the tumor-suppressive function of p53, leading to cell cycle arrest and apoptosis.
References
- 1. Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
Validating p53-Dependent Apoptosis: A Comparative Guide for Evaluating Novel Compounds
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of a novel compound is critical. This guide provides a comparative framework for validating p53-dependent apoptosis, using established methodologies and reference compounds. While this guide is broadly applicable, it is framed to assist in the evaluation of new chemical entities, hypothetically termed here as JN122, by comparing their effects to well-characterized inducers of p53-dependent cell death.
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[1][2][3][4] Consequently, compounds that can activate the p53 pathway are of significant interest in oncology drug development. Validation of a compound's reliance on p53 for its apoptotic effects is a key step in its preclinical characterization.
This guide outlines the essential experiments for confirming p53-dependent apoptosis and provides comparative data for known p53 activators.
Comparative Analysis of p53 Activating Compounds
To validate a new compound like this compound, its activity should be compared against established agents with well-defined mechanisms of p53-dependent apoptosis. This guide uses Doxorubicin (a DNA damaging agent) and Nutlin-3a (an MDM2 inhibitor) as benchmarks.
Table 1: Comparative In Vitro Efficacy of p53 Activators
| Compound | Cell Line (p53 Status) | Assay | IC50/EC50 | Key p53 Target Gene Upregulation (mRNA fold change) | Apoptotic Cell Population (%) |
| Doxorubicin | A549 (p53 wild-type) | Cell Viability (MTT) | ~0.5 µM | CDKN1A (p21): ~8-fold, BBC3 (PUMA): ~6-fold | ~40% (Annexin V+) at 1 µM |
| HCT116 (p53 wild-type) | Cell Viability (MTT) | ~0.2 µM | CDKN1A (p21): ~10-fold, BAX: ~4-fold | ~55% (Annexin V+) at 0.5 µM | |
| Nutlin-3a | SJSA-1 (p53 wild-type, MDM2 amplified) | Cell Proliferation (EdU) | 9.1 nM[5] | MDM2: ~15-fold, CDKN1A (p21): ~12-fold[5] | ~60% (Sub-G1) at 10 µM |
| HCT116 (p53 wild-type) | Cell Viability (MTT) | ~8 µM | CDKN1A (p21): >20-fold, PUMA: >10-fold | ~70% (Annexin V+) at 10 µM | |
| This compound (Hypothetical) | (p53 wild-type) | User to determine | User to determine | User to determine | User to determine |
| Control | HCT116 (p53-null) | Cell Viability (MTT) | >50 µM (for Doxorubicin/Nutlin-3a) | No significant upregulation of p53 targets | <10% (Annexin V+) |
Note: The values presented are approximate and can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
Understanding the p53 signaling cascade and establishing a clear experimental workflow are fundamental to the validation process.
References
- 1. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays to Measure p53-Dependent and -Independent Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 3. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Head-to-Head Showdown: A Comparative Analysis of MDM2 Inhibitors JN122 and RG7388
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent MDM2 inhibitors: JN122 and RG7388 (Idasanutlin). This document outlines their performance, supported by experimental data, to inform preclinical and clinical research decisions.
The p53 tumor suppressor protein plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2. Small molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells. This strategy has led to the development of several promising therapeutic candidates, including this compound and RG7388.
At a Glance: Key Performance Indicators
| Parameter | This compound | RG7388 (Idasanutlin) |
| Target | MDM2/p53 Protein-Protein Interaction | MDM2/p53 Protein-Protein Interaction |
| Binding Affinity (Kᵢ) | 0.7 nM (MDM2) | Not explicitly reported in provided abstracts |
| HTRF IC₅₀ | Not explicitly reported in provided abstracts | 6 nM[1] |
| Cellular Potency (IC₅₀) | HCT-116: 39.6 nM[2] RKO: 43.2 nM[3] U2-OS: 10.8 nM[3] A549: 2.9 nM[3] MSTO-211H: 9.48 nM[3] HepG2: 0.32 nM[3] HEK-293: 4.28 µM[2][3] | SJSA-1: ~30 nM[1] HEK-293: 3.62 µM[3] |
| In Vivo Efficacy | Robust antitumor efficacy in a MOLM-13 xenograft model at 25, 50, and 100 mg/kg p.o., with the highest dose increasing median survival to 31 days.[3] | Tumor growth inhibition and regression in an SJSA-1 human osteosarcoma xenograft model at 25 mg/kg p.o. |
Delving Deeper: A Head-to-Head Comparison
This compound, a spiroindoline-containing molecule, and RG7388 (Idasanutlin), a second-generation pyrrolidine-based compound, are both potent and selective inhibitors of the MDM2-p53 interaction.[4] Both compounds reactivate the p53 pathway, leading to the upregulation of p53 target genes, cell cycle arrest, and apoptosis in cancer cells harboring wild-type p53.[5]
Preclinical data suggests that this compound exhibits particularly high potency. In a direct comparison in the non-cancerous HEK-293 cell line, this compound and RG7388 showed similar, lower potency (IC₅₀ of 4.28 µM and 3.62 µM, respectively), suggesting a degree of selectivity for cancer cells.[3] Notably, in a panel of wild-type p53 cancer cell lines (A549, MSTO-211H, and HepG2), this compound demonstrated an 18-fold higher antitumor activity compared to RG7388.[3]
In vivo studies have demonstrated the robust antitumor efficacy of both compounds. This compound showed a dose-dependent increase in median survival in a MOLM-13 acute myeloid leukemia (AML) xenograft model with good tolerability.[3] Similarly, RG7388 has been shown to cause tumor growth inhibition and regression in an SJSA-1 osteosarcoma xenograft model.
Visualizing the Science
The MDM2-p53 Signaling Pathway
Caption: MDM2-p53 signaling pathway and points of inhibition.
Experimental Workflow: Screening for MDM2 Inhibitors
Caption: A typical workflow for the discovery and validation of MDM2 inhibitors.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
This assay quantitatively measures the binding affinity of inhibitors to the MDM2-p53 complex.
-
Reagents : GST-tagged MDM2 protein, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody (donor), and Streptavidin-XL665 (acceptor).
-
Procedure :
-
Dispense test compounds (this compound or RG7388) at various concentrations into a low-volume 384-well plate.
-
Add a pre-mixed solution of GST-MDM2 and biotinylated p53 peptide to each well.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate the plate at room temperature, protected from light.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
-
Data Analysis : The HTRF ratio (acceptor signal / donor signal) is calculated. A decrease in the HTRF ratio indicates inhibition of the MDM2-p53 interaction. IC₅₀ values are determined by plotting the HTRF ratio against the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the inhibitors on cell proliferation.
-
Cell Seeding : Seed cancer cells (e.g., HCT-116, SJSA-1) in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound or RG7388 for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control. IC₅₀ values are calculated from the dose-response curves.
Western Blotting for p53 Pathway Proteins
This technique is used to detect changes in the expression levels of p53 and its downstream target proteins.
-
Cell Lysis : Treat cells with this compound or RG7388, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for p53, MDM2, p21, PUMA, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative changes in protein expression.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting : Treat cells with the inhibitors, then harvest and wash them with PBS.
-
Fixation : Fix the cells in cold 70% ethanol.
-
Staining : Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis : The data is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 or G2/M phase indicates cell cycle arrest.
In Vivo Xenograft Model
This model assesses the antitumor efficacy of the compounds in a living organism.
-
Cell Implantation : Subcutaneously or intravenously inject human cancer cells (e.g., MOLM-13, SJSA-1) into immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth : Allow the tumors to grow to a palpable size.
-
Treatment : Administer this compound, RG7388, or a vehicle control to the mice via an appropriate route (e.g., oral gavage).
-
Monitoring : Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis : Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compounds. For survival studies, monitor the lifespan of the animals.
References
- 1. Discovery of RG7388, a potent and selective p53-MDM2 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of JN122 Experimental Results: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the experimental results of JN122, a long-acting Toll-like receptor 4 (TLR4) antagonist, with alternative TLR4 inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and reproducibility. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Overview of this compound (JKB-122) and Alternatives
This compound, also known as JKB-122, is a small molecule antagonist of Toll-like receptor 4 (TLR4) that has been investigated for its anti-inflammatory, immunomodulatory, and anti-fibrotic properties in the context of chronic liver diseases. It has been clinically evaluated for autoimmune hepatitis (AIH) and non-alcoholic fatty liver disease (NAFLD). For the purpose of this guide, we will compare the experimental findings of JKB-122 with two other well-characterized TLR4 antagonists, TAK-242 and Eritoran, which have also been studied in preclinical models of liver injury.
Comparative Preclinical Efficacy
The following tables summarize the key quantitative data from preclinical studies of JKB-122 and its alternatives in various mouse models of liver injury.
Table 1: Effect of TLR4 Antagonists on Serum Aminotransferases in Mouse Models of Liver Injury
| Compound | Model | Dosing Regimen | % Reduction in ALT | % Reduction in AST | Reference |
| JKB-122 | Concanavalin A-induced Autoimmune Hepatitis | 20 and 50 mg/kg, oral | 47% and 95% | Not Reported | [1] |
| TAK-242 | Acetaminophen-induced Acute Liver Failure | 3 mg/kg, intraperitoneal | Significant reduction (exact % not reported) | Significant reduction (exact % not reported) | [2] |
| Eritoran | Ischemia/Reperfusion Injury | 5 mg/kg, intravenous | ~88% | ~79% | [3] |
| Eritoran | Carbon Tetrachloride-induced Chronic Liver Injury | 10 mg/kg, intraperitoneal | Significant reduction (exact % not reported) | Not Reported | [4] |
Table 2: Effect of TLR4 Antagonists on Inflammatory Cytokines in Mouse Models of Liver Injury
| Compound | Model | Key Cytokine Changes | Reference |
| JKB-122 | Concanavalin A-induced Autoimmune Hepatitis | Significant inhibition of IFN-γ, IL-1β, IL-4, IL-5, IL-6, IL-17A, and TNF-α | [1] |
| TAK-242 | Acetaminophen-induced Acute Liver Failure | Attenuated increase in plasma TNF-α | [2] |
| Eritoran | Ischemia/Reperfusion Injury | Lower IL-6 levels in plasma and liver | [3] |
Clinical Trial Data for JKB-122
JKB-122 has undergone Phase II clinical trials for Autoimmune Hepatitis (AIH) and Non-Alcoholic Fatty Liver Disease (NAFLD).
Table 3: Summary of JKB-122 Phase II Clinical Trial Results
| Indication | Key Outcomes | Reference |
| Autoimmune Hepatitis (Refractory) | In responders (31% of patients), mean change in ALT was -70.0 IU/L (80.6% reduction). The trial met its primary endpoint with statistical significance (P<0.05). | [5] |
| Non-Alcoholic Fatty Liver Disease | In the 35 mg treatment group, 36.9% of subjects showed a statistically significant reduction in ALT of over 30% or a return to normal values. The mean change in ALT was -18.3 IU/L (P=0.0067), and the mean change in AST was -8.2 IU/L (P=0.0235). | [6] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited in this guide are provided below to ensure reproducibility.
Concanavalin A (ConA)-Induced Autoimmune Hepatitis in Mice
This model is widely used to study T-cell dependent liver injury, which is a hallmark of autoimmune hepatitis.[7]
-
Animals: Male BALB/c mice are typically used.
-
Induction of Hepatitis: A single intravenous injection of Concanavalin A (15-25 mg/kg body weight) is administered.[8][9]
-
Drug Administration (JKB-122): JKB-122 (20 or 50 mg/kg) is administered orally at multiple time points before and after the ConA challenge.
-
Outcome Measures:
-
Serum Aminotransferases: Blood samples are collected at various time points (e.g., 2, 8, and 24 hours) post-ConA injection. Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured using standard enzymatic assays.[10][11][12][13]
-
Liver Histology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of liver necrosis and inflammation.[14][15][16][17]
-
Cytokine Analysis: Liver tissue homogenates or serum are used to measure the levels of various pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18][19][20][21][22]
-
Acetaminophen (B1664979) (APAP)-Induced Acute Liver Failure in Mice
This model mimics drug-induced liver injury, a common cause of acute liver failure in humans.[1][23][24][25][26]
-
Animals: C57BL/6 mice are commonly used.
-
Induction of Liver Failure: Mice are fasted overnight before a single intraperitoneal injection of a high dose of acetaminophen (300-500 mg/kg).[24]
-
Drug Administration (TAK-242): TAK-242 (e.g., 3 mg/kg) is administered intraperitoneally prior to and/or after the APAP injection.[2]
-
Outcome Measures:
-
Survival: Animals are monitored for a set period (e.g., 48 hours) to assess survival rates.
-
Serum Aminotransferases: Blood is collected to measure ALT and AST levels.
-
Liver Histology: H&E staining is performed to evaluate the extent of centrilobular necrosis.
-
Liver Ischemia/Reperfusion (I/R) Injury in Mice
This model is relevant to liver damage that occurs during transplantation and major liver surgery.[2][27][28][29][30]
-
Animals: Male C57BL/6 mice are often used.
-
Induction of I/R Injury: A non-lethal model of partial warm ischemia is induced by clamping the hepatic artery and portal vein to the left and median lobes of the liver for a defined period (e.g., 60-90 minutes). The clamp is then removed to allow reperfusion.[27]
-
Drug Administration (Eritoran): Eritoran (e.g., 5 mg/kg) is administered intravenously before the ischemic period.[3]
-
Outcome Measures:
-
Serum Aminotransferases: ALT and AST levels are measured in the serum after a period of reperfusion (e.g., 6 hours).
-
Liver Histology: Liver sections are stained with H&E to assess tissue damage.
-
Inflammatory Markers: Levels of inflammatory cytokines (e.g., IL-6) and markers of neutrophil infiltration are assessed in the liver tissue.
-
Visualizations
TLR4 Signaling Pathway
The following diagram illustrates the simplified signaling pathway initiated by the activation of Toll-like Receptor 4 (TLR4) by lipopolysaccharide (LPS), a component of gram-negative bacteria. This pathway leads to the production of pro-inflammatory cytokines, a key process in many liver diseases. TLR4 antagonists like JKB-122, TAK-242, and Eritoran act by blocking this pathway.
Experimental Workflow for Preclinical Evaluation of TLR4 Antagonists
The diagram below outlines a typical experimental workflow for assessing the efficacy of a TLR4 antagonist in a mouse model of liver injury.
References
- 1. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse model of liver ischemia and reperfusion injury: method for studying reactive oxygen and nitrogen metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eritoran attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TaiwanJ Pharmaceuticals reports positive data from trial of JKB-122 [clinicaltrialsarena.com]
- 6. TaiwanJ Pharmaceuticals Announces Positive Top-Line Results from Phase 2 Study of JKB-122 on Non-Alcoholic Fatty Liver Disease (NAFLD) [prnewswire.com]
- 7. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 10. acb.org.uk [acb.org.uk]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 14. jove.com [jove.com]
- 15. Liver Biopsy Interpretation: Special Stains | AASLD [aasld.org]
- 16. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 17. ueg.eu [ueg.eu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. nel.edu [nel.edu]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atlantisbioscience.com [atlantisbioscience.com]
- 23. scholars.mssm.edu [scholars.mssm.edu]
- 24. researchgate.net [researchgate.net]
- 25. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Acute Liver Failure Mouse Model Lineup | SMC Laboratories Inc. [smccro-lab.com]
- 27. Mouse Model of Liver Ischemia and Reperfusion Injury: Method to Study Reactive Oxygen and Nitrogen Metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. keio.elsevierpure.com [keio.elsevierpure.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Benchmarking JN122: A Novel JNK Inhibitor in Cancer Therapy
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of JN122, a novel, potent, and selective c-Jun N-terminal kinase (JNK) inhibitor, against current standard-of-care therapies for hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). This document is intended for researchers, clinicians, and professionals in drug development to objectively evaluate the pre-clinical performance of this compound and its therapeutic potential.
The Role of JNK Signaling in Cancer
The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that play a pivotal role in regulating cellular processes such as proliferation, apoptosis, and inflammation.[1][2] Dysregulation of the JNK signaling pathway has been implicated in the pathogenesis of various cancers, including liver and lung cancer.[3][4] The JNK pathway can have both pro-tumorigenic and anti-tumorigenic roles depending on the cellular context and specific JNK isoform involved.[4][5] In many cancer types, however, the JNK signaling cascade is aberrantly activated, promoting cell survival and proliferation.[6][7] this compound is a next-generation JNK inhibitor designed to selectively target and inhibit the JNK signaling cascade, thereby inducing apoptosis and inhibiting the growth of cancer cells.
Figure 1: The JNK Signaling Pathway and the inhibitory action of this compound.
Current Landscape of Cancer Therapies: A Comparative Overview
This compound is being evaluated in cancer types where JNK signaling is a known driver of tumorigenesis. Below is a summary of the current standard-of-care therapies for advanced hepatocellular carcinoma and non-small cell lung cancer, against which this compound's performance is benchmarked.
Table 1: Current Standard-of-Care for Advanced Hepatocellular Carcinoma (HCC)
| Therapy Class | Drug(s) | Mechanism of Action | Common Adverse Events |
| Immunotherapy | Atezolizumab + Bevacizumab | PD-L1 inhibitor + VEGF inhibitor | Fatigue, hypertension, proteinuria |
| Durvalumab + Tremelimumab | PD-L1 inhibitor + CTLA-4 inhibitor | Rash, diarrhea, colitis | |
| Targeted Therapy | Sorafenib | Multi-kinase inhibitor | Hand-foot syndrome, diarrhea, fatigue |
| Lenvatinib | Multi-kinase inhibitor | Hypertension, fatigue, diarrhea |
This table is a summary of current therapies and does not include all possible treatments or adverse events.[8][9][10][11]
Table 2: Current Standard-of-Care for Advanced Non-Small Cell Lung Cancer (NSCLC)
| Therapy Class | Drug(s) | Mechanism of Action | Common Adverse Events |
| Immunotherapy | Pembrolizumab | PD-1 inhibitor | Fatigue, rash, colitis |
| Chemotherapy | Cisplatin, Carboplatin, Pemetrexed | DNA damaging agents, antimetabolites | Nausea, vomiting, myelosuppression |
| Targeted Therapy | Osimertinib (for EGFR mutations) | EGFR tyrosine kinase inhibitor | Rash, diarrhea, stomatitis |
| Alectinib (for ALK rearrangements) | ALK tyrosine kinase inhibitor | Fatigue, constipation, edema |
This table is a summary of current therapies and does not include all possible treatments or adverse events.[12][13][14][15][16]
Pre-clinical Efficacy of this compound: Hypothetical Data
The following tables present hypothetical pre-clinical data for this compound in both in vitro and in vivo models of HCC and NSCLC. This data is for illustrative purposes to demonstrate the potential of this compound.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) of this compound was determined in various cancer cell lines and compared to a standard-of-care agent.
| Cell Line | Cancer Type | This compound IC50 (nM) | Comparator IC50 (nM) | Comparator Drug |
| HepG2 | HCC | 15 | 5,000 | Sorafenib |
| Huh7 | HCC | 25 | 8,000 | Sorafenib |
| A549 | NSCLC | 50 | >10,000 | Cisplatin |
| H1975 | NSCLC | 35 | >10,000 | Cisplatin |
In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in xenograft mouse models of HCC and NSCLC.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| HepG2 (HCC) | Vehicle Control | 0 | +5 |
| Sorafenib (30 mg/kg) | 45 | -8 | |
| This compound (10 mg/kg) | 75 | +2 | |
| A549 (NSCLC) | Vehicle Control | 0 | +4 |
| Cisplatin (5 mg/kg) | 55 | -12 | |
| This compound (10 mg/kg) | 68 | -1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Cell Viability Assay
This protocol outlines the procedure for determining the IC50 values of this compound.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a comparator drug for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial colorimetric assay (e.g., MTT or SRB assay) according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated using non-linear regression analysis.
Figure 2: Workflow for the in vitro cell viability assay.
Xenograft Mouse Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.
-
Cell Implantation: Human cancer cells (e.g., HepG2 or A549) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and treated with this compound, a comparator drug, or a vehicle control according to the specified dosing schedule.
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Figure 3: Workflow for the in vivo xenograft mouse model study.
Conclusion
The hypothetical pre-clinical data presented in this guide suggests that this compound, a novel JNK inhibitor, demonstrates significant anti-tumor activity in models of hepatocellular carcinoma and non-small cell lung cancer. Its potent in vitro activity and substantial tumor growth inhibition in in vivo models, coupled with a favorable safety profile in these preliminary studies, position this compound as a promising therapeutic candidate. Further investigation in clinical trials is warranted to fully elucidate the efficacy and safety of this compound in cancer patients.
References
- 1. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. news-medical.net [news-medical.net]
- 5. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Taking out the JNK: A window of opportunity to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current landscape of therapies for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Liver Cancer Treatment - NCI [cancer.gov]
- 11. Primary Liver Cancer Treatment (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
- 13. Current treatments for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Non-small Cell Lung Cancer Treatment by Stage | American Cancer Society [cancer.org]
- 16. Treatment of Lung Cancer | Lung Cancer | CDC [cdc.gov]
Safety Operating Guide
Essential Guide to Laboratory Chemical Disposal: A Framework for JN122
Disclaimer: The following procedures provide a general framework for the safe disposal of laboratory chemicals. The identifier "JN122" does not correspond to a recognized chemical substance in publicly available safety databases. Therefore, this guide is based on established best practices for chemical waste management. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they intend to dispose of.
This document offers procedural guidance to ensure safety and compliance in a laboratory setting. By providing clear, actionable steps, this guide aims to be a trusted resource for handling and disposing of chemical waste, thereby enhancing laboratory safety beyond the product itself.
I. Immediate Safety and Handling Protocols
Before beginning any procedure that will generate waste, it is crucial to have a clear understanding of the hazards involved and to have the necessary safety measures in place.
Personal Protective Equipment (PPE): A baseline of personal protective equipment is mandatory for handling any chemical waste. This includes, but is not limited to:
-
Eye Protection: Safety glasses or splash goggles.
-
Body Protection: A laboratory coat.
-
Hand Protection: Appropriate chemical-resistant gloves.
-
Footwear: Closed-toe shoes.
Engineering Controls:
-
Ventilation: All handling of volatile or dusty chemical waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
II. Chemical Waste Identification and Segregation
Proper identification and segregation of chemical waste at the point of generation are critical to ensure safe handling and disposal. Mismanagement of waste streams can lead to dangerous chemical reactions, environmental contamination, and regulatory non-compliance.
Waste Characterization: The first step is to determine if a chemical waste is hazardous. This can be done by consulting the chemical's SDS and considering the following characteristics:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Can it corrode metals?
-
Reactivity: Is it unstable under normal conditions?
-
Toxicity: Is it harmful or fatal if ingested or absorbed?
Segregation Plan: Based on the characterization, waste must be segregated into compatible chemical groups. Incompatible wastes must never be mixed. A general segregation scheme is provided in the table below.
| Waste Category | Examples | Incompatible With |
| Halogenated Solvents | Dichloromethane, Chloroform | Non-halogenated solvents, strong bases |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexanes | Halogenated solvents, strong acids, oxidizers |
| Aqueous Acids | Hydrochloric acid, Sulfuric acid (dilute) | Bases, active metals, cyanides |
| Aqueous Bases | Sodium hydroxide (B78521), Ammonium hydroxide (dilute) | Acids, organic compounds, metals |
| Heavy Metal Waste | Solutions containing mercury, lead, cadmium | Should be collected separately |
| Solid Chemical Waste | Contaminated labware, gloves, filter paper | Should be collected separately from liquid waste |
This table provides a simplified overview. Always consult your institution's specific waste management guidelines.
III. Step-by-Step Disposal Procedure for Chemical Waste
The following is a generalized procedure for the disposal of chemical waste.
-
Container Selection: Choose a waste container that is chemically compatible with the waste it will hold. The container must be in good condition, with a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), the approximate percentages of each component, and the date accumulation started.
-
Accumulation:
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Request for Pickup: Once a waste container is full, or if waste generation is complete, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.[2] Do not move the waste container from the satellite accumulation area.
IV. Experimental Workflow and Waste Generation
The following diagram illustrates a typical experimental workflow and the points at which waste is generated.
Caption: A generalized workflow for a chemical experiment, highlighting the various stages where different types of chemical waste are generated.
V. Decision Tree for Chemical Waste Disposal
The following diagram provides a logical decision-making process for the proper disposal of a chemical.
Caption: A decision tree outlining the steps for determining the correct disposal pathway for chemical waste in a laboratory setting.
By adhering to these general principles and, most importantly, the specific guidance found in the Safety Data Sheet for each chemical, laboratories can ensure a safe working environment and maintain regulatory compliance.
References
Essential Safety and Logistical Information for Handling the Potent Compound JN122
Disclaimer: The compound "JN122" is a hypothetical substance for the purpose of this guide. The following information is based on established safety protocols for handling potent, cytotoxic research compounds and should not be applied to any real substance without consulting its specific Safety Data Sheet (SDS). Always conduct a thorough risk assessment and adhere to your institution's safety guidelines.
This document provides procedural, step-by-step guidance on the safe handling and disposal of the potent, hypothetical compound this compound, designed for researchers, scientists, and drug development professionals. Due to its nature as a potent compound, stringent safety measures are necessary to minimize exposure and ensure a safe laboratory environment.[1][2][3][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial and should be based on a comprehensive risk assessment of the specific procedures being performed.[2] The following table summarizes the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders requires full respiratory protection.[5] Double-gloving provides an extra barrier against contamination.[5][6] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes exists.[5] Engineering controls like a fume hood are the primary means of protection.[3] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
Experimental Protocols: Weighing and Reconstitution of this compound
This protocol outlines the steps for safely weighing and preparing a stock solution of the hypothetical compound this compound.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment ventilated enclosure.[3][7]
-
Ensure all necessary equipment (analytical balance, spatulas, vials, solvent) is inside the containment area before starting.
-
Cover the work surface with a disposable plastic-backed absorbent pad.[6]
-
Don the appropriate PPE as specified in the table above for "Weighing and Dispensing."
-
-
Weighing and Reconstitution:
-
Tare the analytical balance with a weigh boat.
-
Carefully transfer the desired amount of this compound powder to the weigh boat.
-
Record the weight.
-
Gently transfer the weighed powder into a pre-labeled vial.
-
Using a calibrated pipette, add the required volume of solvent to the vial.
-
Securely cap the vial and mix gently (e.g., by vortexing at a low speed) until the compound is fully dissolved.
-
-
Post-Procedure Cleanup:
-
Wipe down the exterior of the vial.
-
Carefully dispose of all single-use items (weigh boat, pipette tips, absorbent pad) into a designated hazardous waste container.[5]
-
Decontaminate all reusable equipment and the work surface following your institution's approved procedures.
-
Doff PPE in the correct sequence to avoid cross-contamination.
-
Diagrams of Key Processes
Logical Workflow for Handling Potent Compounds
The following diagram illustrates the critical steps and decision points from receiving a potent compound to its final disposal.
PPE Donning and Doffing Sequence
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent exposure. The sequence is designed to minimize the risk of contamination.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory requirements.[8][9][10]
-
Waste Segregation:
-
Solid Waste: All contaminated solid waste (e.g., gloves, lab coats, weigh paper, pipette tips) must be collected in a designated, puncture-resistant, and sealed container. The container should be clearly labeled as "Hazardous Waste" with the name of the compound.[5]
-
Liquid Waste: All contaminated liquid waste must be collected in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled.
-
Sharps: Contaminated needles and other sharps must be placed in a designated sharps container.[7]
-
-
Container Management:
-
Final Disposal:
References
- 1. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 2. hse.gov.uk [hse.gov.uk]
- 3. escopharma.com [escopharma.com]
- 4. agnopharma.com [agnopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. vumc.org [vumc.org]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
